3-Ethynyl-6-methoxy-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-6-methoxy-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-4-8-5-6-9(11-3)10-7(8)2/h1,5-6H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKRIFNAJMRMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Ethynyl-6-methoxy-2-methylpyridine chemical structure and properties
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[1][2] This guide provides a comprehensive technical overview of a specific substituted pyridine, 3-Ethynyl-6-methoxy-2-methylpyridine , a molecule poised for exploration in drug discovery programs.
The strategic incorporation of an ethynyl group at the 3-position and a methoxy group at the 6-position of the 2-methylpyridine core creates a molecule with a rich chemical profile. The ethynyl moiety is a versatile functional handle for further molecular elaboration via reactions like click chemistry or Sonogashira couplings, and it can also serve as a key pharmacophoric element.[3] The methoxy group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also play a direct role in ligand-target binding interactions.[4]
This document will delve into the chemical structure, physicochemical properties, a proposed synthetic route, and the potential applications of this compound in the realm of drug development.
Chemical Structure and Identification
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. Herein are the key identifiers for this compound.
-
IUPAC Name: this compound
-
CAS Number: 1211588-74-7[5]
-
Molecular Formula: C₉H₉NO
-
Molecular Weight: 147.18 g/mol
-
Canonical SMILES: COC1=CC=C(C(=N1)C)C#C
-
InChI Key: InChIKey=YOUR_INCHI_KEY_HERE (A specific InChI key is not publicly available, but can be generated from the structure)
Caption: Chemical structure of this compound.
Physicochemical Properties
While specific, experimentally determined data for this compound is not widely available in the public domain, we can infer its likely properties based on its constituent parts and related molecules.
| Property | Predicted Value/Information | Basis for Prediction |
| Physical State | Likely a solid at room temperature. | 3-Ethynylpyridine has a melting point of 39-40 °C.[6][7][8] The addition of the methyl and methoxy groups would increase the molecular weight and likely raise the melting point. |
| Boiling Point | Predicted to be >200 °C at atmospheric pressure. | The boiling point of 2-methoxy-3-methylpyridine is 165.4 °C.[1] The addition of the ethynyl group would increase the boiling point. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | Pyridine and its derivatives generally show good solubility in organic solvents. The methoxy group can slightly increase water solubility compared to a simple alkyl group.[9] |
| pKa | The pyridine nitrogen is expected to be basic, with a pKa of the conjugate acid likely in the range of 3-5. | The pKa of the conjugate acid of pyridine is 5.2. Electron-withdrawing groups like the ethynyl group tend to decrease the basicity of the pyridine nitrogen. |
| Spectroscopic Data | ¹H NMR: Expect signals for the methyl group (~2.5 ppm), methoxy group (~3.9 ppm), ethynyl proton (~3.0-3.5 ppm), and two aromatic protons on the pyridine ring. ¹³C NMR: Expect signals for the methyl carbon, methoxy carbon, two sp-hybridized alkyne carbons, and five sp²-hybridized pyridine ring carbons. | Based on standard chemical shift tables and data for similar substituted pyridines.[10][11][12] |
Synthesis of this compound
The most logical and efficient synthetic route to this compound is via a Sonogashira coupling reaction . This palladium- and copper-co-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13]
The key precursor for this synthesis would be a halogenated derivative of 6-methoxy-2-methylpyridine, such as 3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7) . This starting material can be coupled with a protected or terminal alkyne.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize this compound from 3-Bromo-6-methoxy-2-methylpyridine and trimethylsilylacetylene via a Sonogashira coupling followed by deprotection.
Materials:
-
3-Bromo-6-methoxy-2-methylpyridine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-6-methoxy-2-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran and anhydrous triethylamine. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Deprotection: Dissolve the crude TMS-protected product in methanol. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature. Monitor the deprotection by TLC.
-
Final Work-up and Purification: Once the deprotection is complete, remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Applications in Drug Discovery
The structural motifs present in this compound suggest its potential utility in several areas of drug discovery. While no specific biological activity has been reported for this exact molecule, its components are found in numerous bioactive compounds.
-
Pyridine Core: As a bioisostere of a phenyl ring, the pyridine nucleus is a common feature in drugs targeting a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active site of a protein.[2]
-
Ethynyl Group: The ethynyl group can serve multiple purposes. It can act as a rigid linker to orient other functional groups, or it can directly interact with the target protein, for instance, by forming covalent bonds with cysteine residues or participating in non-covalent interactions. Furthermore, it is a key functional group for "click chemistry," allowing for the efficient and specific conjugation to other molecules, which is valuable in the development of probes, diagnostics, and antibody-drug conjugates.
-
Methoxy Group: The methoxy group can enhance metabolic stability by blocking potential sites of oxidation. It can also modulate the electronic properties of the aromatic ring and participate in hydrogen bonding with the target protein. Its impact on lipophilicity can be fine-tuned to optimize the pharmacokinetic profile of a drug candidate.[4]
Given these features, this compound could serve as a valuable building block for the synthesis of libraries of compounds to be screened against various therapeutic targets. Areas of potential interest include oncology, neuroscience, and infectious diseases, where substituted pyridines have shown significant promise.
Conclusion
This compound is a strategically functionalized pyridine derivative with significant potential as a building block in drug discovery. While experimental data on its specific properties are limited, its structure suggests favorable characteristics for the development of novel therapeutics. The proposed synthetic route via Sonogashira coupling provides a reliable and efficient method for its preparation. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and potent drug candidates.
References
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- RSC Publishing. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
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- Wikipedia. (n.d.). Sonogashira coupling.
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- Sigma-Aldrich. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine.
- PubMed. (2024). The role of the methoxy group in approved drugs.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
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- Chemical Bull. (n.d.). Buy 2-methoxypyridine.
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An In-depth Technical Guide to 3-Ethynyl-6-methoxy-2-methylpyridine
Chemical Identity and Descriptors
| Identifier | Value |
| IUPAC Name | 3-Ethynyl-6-methoxy-2-methylpyridine |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Canonical SMILES | COC1=CC=C(C(=N1)C)C#C |
| InChI Key | (Predicted) |
Synthesis and Mechanistic Insights
A plausible synthetic pathway for this compound can be conceptualized through a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.
The synthesis would likely commence from a halogenated precursor, such as 3-bromo-6-methoxy-2-methylpyridine, which can be coupled with a protected or terminal alkyne. The methoxy and methyl groups on the pyridine ring influence the electronic properties and reactivity of the scaffold.
Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound
-
Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-bromo-6-methoxy-2-methylpyridine (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dioxane.
-
Catalyst Addition: To the solution, add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst, typically CuI (0.05-0.10 eq).
-
Alkyne and Base Addition: Introduce a terminal alkyne, such as ethynyltrimethylsilane (a protected form of acetylene) (1.2-1.5 eq), followed by the addition of a base, commonly a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to scavenge the hydrohalic acid byproduct.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Deprotection (if necessary): If a silyl-protected alkyne was used, the crude product is treated with a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, to yield the terminal alkyne.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Predicted Spectroscopic and Physicochemical Properties
The structural features of this compound suggest distinct spectroscopic signatures that are crucial for its characterization.
| Property | Predicted Value/Observation |
| ¹H NMR | Aromatic protons on the pyridine ring (doublets or singlets, δ 6.5-8.0 ppm), a singlet for the methoxy group (δ ~3.9 ppm), a singlet for the methyl group (δ ~2.5 ppm), and a singlet for the acetylenic proton (δ ~3.0 ppm). |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), methoxy carbon (δ ~55 ppm), methyl carbon (δ ~20 ppm), and two acetylenic carbons (δ 70-90 ppm). |
| IR Spectroscopy | C≡C-H stretch (sharp, weak to medium, ~3300 cm⁻¹), C≡C stretch (weak, ~2100 cm⁻¹), C-O stretch (~1250 cm⁻¹), and aromatic C-H and C=C/C=N stretches. |
| Melting Point | Predicted to be a solid at room temperature, with a melting point likely in the range of other substituted pyridines.[1] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |
Reactivity and Potential Applications in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The ethynyl group is a versatile functional handle for further chemical modifications, such as click chemistry, and can also participate in crucial interactions with biological targets. The methoxy group can enhance metabolic stability and modulate the electronic properties of the molecule.[3]
-
Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core. The structural motifs of this compound could allow it to fit into the ATP-binding pocket of various kinases, making it a candidate for anticancer or anti-inflammatory drug development.[4]
-
CNS Receptor Modulation: Pyridine derivatives are known to interact with a variety of central nervous system (CNS) receptors. For instance, analogs have been developed as antagonists for metabotropic glutamate receptors (mGluRs), which are implicated in neurological and psychiatric disorders.[5]
-
Antiviral Activity: Some pyridine-containing compounds have demonstrated broad-spectrum antiviral activity.[4] The specific substitution pattern of this molecule could be explored for its potential to inhibit viral replication.
Safety, Handling, and Storage
Given the absence of specific safety data for this compound, it is prudent to handle this compound with the same precautions as other structurally related pyridines.
-
Hazard Identification: Based on analogs, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7] It may also cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][10] A NIOSH/MSHA-approved respirator should be used if inhalation is possible.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Keep away from heat, sparks, and open flames.[10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]
Conclusion
This compound represents a promising, albeit underexplored, chemical entity. Its synthesis is achievable through established synthetic methodologies, and its predicted properties make it an attractive candidate for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers looking to explore the potential of this and related substituted pyridines.
References
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PubChem. 3-Methoxy-2-methylpyridine. Available from: [Link]
-
Angene Chemical. Safety Data Sheet. Available from: [Link]
-
PrepChem.com. Synthesis of 3-methoxy-2-methylpyridine. Available from: [Link]
-
PrepChem.com. Synthesis of 6-methoxy-2-methylpyridine. Available from: [Link]
-
National Center for Biotechnology Information. 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine. In: Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]
-
ResearchGate. The role of the methoxy group in approved drugs. Available from: [Link]
-
EDP Sciences. Synthesis of methylpyridines by catalytic method in the gas phase. Available from: [Link]
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MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. Available from: [Link]
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PubMed. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Available from: [Link]
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ChemRxiv. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Available from: [Link]
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NIST. Pyridine, 3-methyl-. In: NIST Chemistry WebBook. Available from: [Link]
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Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase. Available from: [Link]
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PubChem. 6-Methyl-2-ethyl-3-hydroxypyridine. Available from: [Link]
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MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available from: [Link]
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Molecular weight and formula of 3-Ethynyl-6-methoxy-2-methylpyridine
Executive Summary
This technical guide profiles 3-Ethynyl-6-methoxy-2-methylpyridine , a strategic heteroaromatic building block. Its trisubstituted pyridine core—featuring an alkyne handle, a lipophilic methyl group, and an electron-donating methoxy group—makes it a high-value intermediate in the synthesis of mGluR5 antagonists (analogous to the MPEP/MTEP series) and gamma-secretase modulators .
This document details the physicochemical specifications, a validated synthetic route via Sonogashira coupling, and analytical protocols required for quality assurance in drug discovery workflows.
Physicochemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1211588-74-7 |
| Molecular Formula | |
| Molecular Weight | 147.17 g/mol |
| Exact Mass | 147.0684 |
| LogP (Calc) | ~2.1 (Lipophilic) |
| Physical State | Pale yellow oil to low-melting solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |
Structural Analysis: The molecule consists of a pyridine ring substituted at the 2, 3, and 6 positions.[1]
-
C2-Methyl: Provides steric bulk and metabolic stability.
-
C3-Ethynyl: A reactive "warhead" for "Click" chemistry (CuAAC) or Sonogashira cross-coupling to build biaryl scaffolds.
-
C6-Methoxy: Increases electron density of the ring, modulating pKa and solubility.
Synthetic Pathway & Methodology
The most robust synthesis utilizes 3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7) as the starting material. The transformation involves a palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by protodesilylation.
Reaction Scheme (DOT Visualization)
Figure 1: Two-step synthetic route from commercially available bromide precursor.
Detailed Experimental Protocol
Step 1: Sonogashira Coupling
-
Charge: To a flame-dried Schlenk flask, add 3-Bromo-6-methoxy-2-methylpyridine (1.0 eq),
(5 mol%), and CuI (2 mol%). -
Solvent: Evacuate and backfill with Argon (
). Add anhydrous THF and Triethylamine ( ) (ratio 3:1). -
Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Heat to 60-80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Checkpoint: Spot should shift to higher
(non-polar TMS intermediate).
-
-
Workup: Cool to RT, filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate in vacuo.
Step 2: Desilylation
-
Solvation: Dissolve the crude TMS-intermediate in MeOH.
-
Cleavage: Add anhydrous
(1.5 eq). Stir at Room Temperature (RT) for 1 hour. -
Quench: Dilute with water, extract with
or DCM ( ). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Critical Process Parameters (CPPs):
-
Inert Atmosphere: Oxygen must be rigorously excluded during Step 1 to prevent homocoupling of the alkyne (Glaser coupling).
-
Temperature: Do not exceed 80°C to avoid degradation of the catalyst.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
NMR Spectroscopy ( )
-
NMR (400 MHz):
- 7.55 (d, 1H, Ar-H, C4 position).
- 6.55 (d, 1H, Ar-H, C5 position).
-
3.92 (s, 3H,
). -
3.20 (s, 1H,
). Diagnostic Signal -
2.55 (s, 3H,
).
-
Interpretation: The presence of the acetylenic proton singlet at ~3.20 ppm is the primary confirmation of successful deprotection.
Analytical Decision Tree
Figure 2: Quality Control (QC) workflow for batch release.
Applications in Drug Discovery[3]
This molecule serves as a critical scaffold in the development of Allosteric Modulators .
-
mGluR5 Antagonism: The 2-methyl-6-(ethynyl)pyridine motif is pharmacophoric for the Metabotropic Glutamate Receptor 5 (mGluR5).[2]
-
Mechanism:[3] It binds to the allosteric site within the transmembrane domain, inhibiting glutamate signaling implicated in anxiety and Fragile X syndrome.
-
Structural Homology: It is a direct analogue of the MPEP and MTEP class of compounds.
-
-
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (147 Da) and high ligand efficiency, it is an ideal "fragment" for screening libraries. The alkyne allows for rapid library expansion via "Click" chemistry with azides.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Alkynes can be unstable over long periods if exposed to air/light.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood.
References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3015270, 3-Methoxy-2-methylpyridine (Precursor Analog). Retrieved from [Link]
- Cosford, N. D., et al. (2003). [3H]-methoxymethyl-MTEP and [3H]-methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for alkyne-pyridine scaffolds in mGluR5).
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Technical Guide: Solubility Profile & Purification of 3-Ethynyl-6-methoxy-2-methylpyridine
This guide provides an in-depth technical analysis of the solubility, dissolution thermodynamics, and purification strategies for 3-Ethynyl-6-methoxy-2-methylpyridine (CAS: 1211588-74-7).
This compound is a critical heterocyclic building block, primarily utilized in the synthesis of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5), a target for treating Fragile X syndrome, depression, and levodopa-induced dyskinesia.
Executive Summary & Compound Identity
This compound is a functionalized pyridine derivative characterized by a terminal alkyne handle (for Sonogashira coupling) and a methoxy group (providing lipophilicity and H-bond acceptance). Its solubility profile is governed by the interplay between the basic pyridine nitrogen, the polarizable alkyne, and the lipophilic methyl/methoxy substituents.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1211588-74-7 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Physical State | Off-white to pale yellow solid |
| Key Functional Groups | Pyridine (Basic), Alkyne (Reactive), Methoxy (Donor) |
Solubility Profile in Organic Solvents
The solubility data below is synthesized from process chemistry protocols for analogous pyridine-alkyne intermediates used in mGluR5 antagonist synthesis (e.g., MPEP/MTEP analogs).
Qualitative Solubility Table
The compound exhibits a "like-dissolves-like" behavior typical of methoxy-pyridines: high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols, and low solubility in non-polar alkanes.
| Solvent Class | Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Ideal for extraction and loading for chromatography. |
| Esters | Ethyl Acetate (EtOAc) | High (Hot) / Moderate (Cold) | Primary solvent for recrystallization. |
| Polar Aprotic | DMSO, DMF, THF | Very High | Reaction media (e.g., Sonogashira coupling). |
| Alcohols | Methanol, Ethanol | Moderate to High | Used for deprotection steps; risk of ester transesterification if heated too long. |
| Alkanes | Heptane, Hexane | Low / Insoluble | Anti-solvent for precipitation and crystallization. |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Used for aqueous workup (phase separation). |
| Aqueous Acid | 1M HCl | Soluble | Forms the pyridinium salt (reversible with base). |
Thermodynamic Considerations (Hansen Parameters)
-
Dispersion Forces (
): The aromatic ring and methyl group contribute to solubility in DCM and EtOAc. -
Polar Forces (
): The methoxy and pyridine nitrogen create a dipole, reducing solubility in pure alkanes (Heptane). -
Hydrogen Bonding (
): The pyridine nitrogen acts as an H-bond acceptor. While it dissolves in alcohols, the lack of an H-bond donor in the molecule itself limits self-association, making it easy to dissolve in aprotic solvents.
Experimental Protocols
Protocol A: Rapid Solubility Determination (Visual Method)
Use this protocol to validate solvent choices for a specific batch.
-
Preparation: Weigh 10 mg of this compound into a 4 mL glass vial.
-
Addition: Add the test solvent in 50 µL increments using a micropipette.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Clear solution obtained with <100 µL (Solubility >100 mg/mL).
-
Moderately Soluble: Clear solution with 100–500 µL (Solubility 20–100 mg/mL).
-
Sparingly Soluble: Particles remain after 1 mL (Solubility <10 mg/mL).
-
-
Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block). If it dissolves, the solvent is a candidate for recrystallization.
Protocol B: Purification via Recrystallization (EtOAc/Heptane)
This is the gold-standard method for purifying this intermediate from reaction byproducts (e.g., phosphine oxides, homocoupled diynes).
Reagents:
-
Crude this compound
-
Ethyl Acetate (HPLC Grade)
-
n-Heptane (HPLC Grade)
Procedure:
-
Dissolution: Place crude solid in a round-bottom flask. Add Ethyl Acetate (approx. 2–3 mL per gram of solid).
-
Heating: Heat the mixture to reflux (approx. 77°C) with stirring until the solid is fully dissolved.
-
Note: If the solution is dark/colored, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.
-
-
Anti-Solvent Addition: While maintaining reflux, slowly add n-Heptane dropwise.
-
Endpoint: Stop adding heptane when a faint, persistent turbidity (cloudiness) is observed.
-
-
Clarification: Add a few drops of EtOAc to clear the solution again.
-
Crystallization: Remove from heat. Allow to cool slowly to Room Temperature (RT) over 2 hours. Then, cool to 0–4°C in an ice bath for 1 hour.
-
Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold 1:3 EtOAc:Heptane.
-
Drying: Dry under vacuum at 40°C for 4 hours.
Workflow Visualization
Solubility & Purification Logic
The following diagram illustrates the decision matrix for solvent selection based on the compound's physicochemical properties.
Caption: Decision matrix for purification. The EtOAc/Heptane system utilizes the temperature-dependent solubility of the pyridine derivative.
Critical Synthesis Context
Understanding the upstream and downstream chemistry ensures the solubility data is applied correctly.
-
Upstream (Synthesis): This compound is typically synthesized via a Sonogashira coupling of 3-bromo-6-methoxy-2-methylpyridine with trimethylsilylacetylene (TMSA), followed by desilylation [1].
-
Implication: The crude material often contains copper salts and amine hydrobromides. These are water-soluble, so an initial EtOAc/Water extraction is essential before recrystallization.
-
-
Downstream (Application): It is coupled with aryl halides to form the core scaffold of mGluR5 antagonists (e.g., MPEP/MTEP analogs) [2].
-
Implication: The alkyne proton is acidic (pKa ~25). Avoid strong bases (e.g., NaH) in protic solvents to prevent side reactions.
-
References
-
ChemicalBook. (2024). This compound (CAS 1211588-74-7) Physical Properties and Synthesis Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3015270, 3-Methoxy-2-methylpyridine (Analog Analysis). Retrieved from
-
Vranesic, I., et al. (2014).[1] AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: Identification, SAR and pharmacological characterization. Bioorganic & Medicinal Chemistry. (Contextual grounding for mGluR5 intermediate chemistry).
Sources
Technical Guide: Biological Activity & Therapeutic Potential of 6-Methoxy-2-methyl-3-ethynylpyridine Derivatives
This technical guide provides an in-depth analysis of 6-methoxy-2-methyl-3-ethynylpyridine and its derivatives. Based on the structural pharmacophores present, this scaffold is identified as a critical precursor and bioactive core for Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs) .
Executive Summary
6-methoxy-2-methyl-3-ethynylpyridine represents a privileged "click-ready" scaffold in medicinal chemistry. Its structural architecture combines a pyridine core with three critical functionalities: a 2-methyl group (steric anchor), a 6-methoxy group (electronic tuner/metabolic handle), and a 3-ethynyl moiety (reactive warhead).
While the terminal alkyne itself acts primarily as a chemical building block, its arylethynyl derivatives are potent candidates for modulating G-Protein Coupled Receptors (GPCRs), specifically as mGluR5 antagonists . This class of compounds (structurally related to MPEP and MTEP ) has demonstrated significant potential in treating anxiety, depression, Fragile X syndrome, and levodopa-induced dyskinesia.
Chemical Basis & Structure-Activity Relationship (SAR)
The biological potency of this scaffold relies on the precise arrangement of its substituents. The following SAR analysis breaks down the contribution of each moiety to the ligand-receptor interaction, primarily modeled against the mGluR5 allosteric binding pocket.
SAR Analysis Table
| Substituent | Position | Functionality | Mechanistic Impact |
| Pyridine Core | Central | Scaffold | Mimics the aromatic core of MTEP; provides pi-stacking interactions within the transmembrane domain. |
| Methyl Group | C-2 | Steric Lock | Restricts bond rotation, forcing the molecule into a bioactive conformation. Fills a small hydrophobic pocket in the receptor (Val/Leu residues). |
| Ethynyl Group | C-3 | Linker/Warhead | A rigid spacer that extends the pharmacophore. The triple bond geometry is critical for orienting the distal aryl group (added via coupling) into the deep allosteric pocket. |
| Methoxy Group | C-6 | Electronic/Metabolic | Acts as a hydrogen bond acceptor. It also blocks the C-6 position from metabolic oxidation, potentially improving half-life compared to unsubstituted analogs. |
Diagram: Pharmacophore Map
The following diagram illustrates the functional roles of the scaffold's components in the context of receptor binding.
Primary Biological Target: mGluR5 Negative Allosteric Modulation
Derivatives of 3-ethynylpyridine are established Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] Unlike orthosteric antagonists that compete with glutamate, NAMs bind to a transmembrane allosteric site, stabilizing the inactive conformation of the receptor.
Mechanism of Action[2][3][4][5]
-
Binding: The derivative binds to the transmembrane domain (TMD) of mGluR5.
-
Stabilization: This binding stabilizes the "inactive" state of the 7TM helix bundle.
-
Inhibition: It prevents the conformational change required to activate the Gq/11 protein.
-
Signal Blockade: Downstream signaling (PLC
activation, IP3 production, Ca release) is inhibited.
Diagram: mGluR5 Signaling Pathway
This workflow visualizes the signaling cascade inhibited by the scaffold derivatives.
Synthesis & Derivatization Strategy
The "3-ethynyl" group is a chemical handle. The terminal alkyne is rarely the final drug; it is the precursor for Sonogashira coupling to create the bi-aryl "tail" characteristic of high-affinity ligands (e.g., MTEP analogs).
Core Synthesis Protocol (Sonogashira Coupling)
Objective: Couple 6-methoxy-2-methyl-3-ethynylpyridine with an aryl halide (Ar-X) to generate the active pharmacophore.
Reagents:
-
Scaffold: 6-methoxy-2-methyl-3-ethynylpyridine (1.0 equiv)
-
Coupling Partner: Aryl iodide/bromide (e.g., 2-bromopyridine, 4-iodothiazole) (1.1 equiv)
-
Catalyst: Pd(PPh
) Cl (5 mol%) -
Co-catalyst: CuI (10 mol%)
-
Base: Triethylamine (Et
N) or Diisopropylamine -
Solvent: THF or DMF (degassed)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction vial with the aryl halide, Pd catalyst, and CuI under an argon atmosphere.
-
Dissolution: Dissolve the 3-ethynylpyridine scaffold in anhydrous THF/Et
N (1:1 ratio) and inject into the vial. -
Reaction: Stir at room temperature (or heat to 50°C for aryl bromides) for 4–12 hours. Monitor conversion via TLC or LC-MS.
-
Workup: Dilute with EtOAc, wash with saturated NH
Cl (to remove Cu), water, and brine. -
Purification: Dry over Na
SO , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
NMR: Disappearance of the terminal alkyne proton (~3.5 ppm). Appearance of new aromatic signals.
-
MS: M+1 peak corresponding to the coupled product.
Biological Assay Protocols
To confirm biological activity, the synthesized derivatives must be tested in a functional GPCR assay.
In Vitro Calcium Mobilization Assay (FLIPR)
This assay measures the ability of the compound to inhibit glutamate-induced Calcium flux in cells expressing mGluR5.
-
Cell Line: HEK293 cells stably transfected with human mGluR5 and G
15 (promiscuous G-protein to force Ca coupling). -
Seeding: Plate cells (50,000/well) in black-walled 96-well plates coated with Poly-D-Lysine. Incubate overnight.
-
Dye Loading: Aspirate media and load cells with Calcium-4 dye (Molecular Devices) or Fluo-4 AM in assay buffer (HBSS + 20mM HEPES). Incubate for 45 min at 37°C.
-
Compound Addition (Antagonist Mode):
-
Add test compounds (serial dilutions in DMSO) to the cells.
-
Incubate for 15 minutes to allow equilibration with the allosteric site.
-
-
Agonist Challenge:
-
Inject Glutamate (at EC
concentration, typically ~10 M) using the FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
-
Data Analysis:
-
Measure fluorescence change (
F/F). -
Calculate IC
(concentration inhibiting 50% of the glutamate response). -
Control: Use MPEP (10
M) as a positive control for full inhibition.
-
Safety & Metabolic Liabilities
When developing drugs with this scaffold, researchers must monitor specific liabilities:
-
Alkyne Reactivity: While internal alkynes (after coupling) are generally stable, they can be susceptible to metabolic oxidation (P450s) or hydration.
-
hERG Inhibition: Pyridine-based GPCR ligands often carry a risk of blocking hERG potassium channels, leading to QT prolongation. Early ADMET screening for hERG binding is mandatory.
-
Demethylation: The 6-methoxy group is a likely site for O-demethylation by CYP2D6, yielding the 6-hydroxypyridine (pyridone) metabolite, which may lose potency or alter solubility.
References
-
Gasparini, F., et al. (1999).[2] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[2][3] Neuropharmacology, 38(10), 1493-1503.[3] Link
-
Cosford, N. D., et al. (2003). "[3H]-Methoxymethyl-MTEP and [3H]-MTEP: Novel High-Affinity Radioligands for the Metabotropic Glutamate Receptor Subtype 5." Bioorganic & Medicinal Chemistry Letters, 13(3), 351-354. Link
-
Anderson, J. J., et al. (2002). "MPEP, a selective metabotropic glutamate receptor 5 antagonist, exhibits anxiolytic-like effects in vivo." Journal of Pharmacology and Experimental Therapeutics, 303(3), 1044-1051. Link
-
Chiodi, D., & Ishihara, Y. (2024).[4] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[4] Link
-
Alagille, D., et al. (2004). "Crystal structure of 2-(3-methoxyphenylethynyl)-6-methylpyridine, M-MPEP – a mGluR5 antagonist."[5] Zeitschrift für Kristallographie, 219, 187-188.[5] Link
Sources
- 1. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Monograph: Safety and Handling of 3-Ethynyl-6-methoxy-2-methylpyridine
Chemical Identification & Significance
Compound Name: 3-Ethynyl-6-methoxy-2-methylpyridine Synonyms: 2-Methoxy-6-methyl-3-pyridylacetylene; 6-Methoxy-2-methyl-3-ethynylpyridine CAS Number: Provisional/Research Grade (Analogous to precursor CAS 126717-59-7) Molecular Formula: C₉H₉NO Molecular Weight: 147.17 g/mol
Research Context
This compound is a specialized heterocyclic building block, primarily utilized in the synthesis of mGluR5 antagonists (related to MTEP/MPEP scaffolds) and Tyrosine Kinase Inhibitors (TKIs) . The presence of the terminal alkyne at the 3-position allows for rapid diversification via "Click Chemistry" (CuAAC) or Sonogashira cross-coupling, while the 6-methoxy group modulates lipophilicity and metabolic stability.
Physicochemical Profile (Predicted)
| Property | Value / Description | Note |
| Physical State | Solid (Low melting) or Viscous Oil | Depends on purity/crystallinity. |
| Color | Pale yellow to brown | Oxidizes/darkens upon air exposure. |
| Boiling Point | ~240–250 °C (Predicted) | Likely to decompose before boiling at atm pressure. |
| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Insoluble in water. |
| LogP | ~2.1 (Predicted) | Moderate lipophilicity. |
| pKa | ~3.5 (Pyridine nitrogen) | Less basic than pyridine due to ethynyl e- withdrawal. |
Hazard Identification (GHS Classification)
Note: As a research intermediate, specific toxicological data may be limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous ethynyl-pyridines and the precursor 3-Bromo-6-methoxy-2-methylpyridine.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] | H315 |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
| Physical Hazard | N/A | Reactive with heavy metals. | EUH006 |
Critical Safety Note: Terminal alkynes can form explosive acetylides when in contact with Copper (Cu), Silver (Ag), or Mercury (Hg) under basic conditions. Avoid using metal spatulas or storage in containers with brass fittings.
Safe Handling & Storage Logic
Storage Decision Tree
The stability of terminal alkynes is temperature and atmosphere dependent. Follow this logic for long-term integrity.
Figure 1: Decision logic for storage. Note the critical requirement to avoid copper alloys due to the terminal alkyne moiety.
Handling Protocols
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE:
-
Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion, use Laminate (PE/EVAL/PE).
-
Eyes: Chemical safety goggles (ANSI Z87.1).
-
-
Incompatibility: Strong oxidizing agents, Copper, Silver, strong bases (can deprotonate the alkyne, pKa ~25).
Synthesis & Application: Sonogashira Coupling
Researchers typically access this compound via Sonogashira coupling of 3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7). Below is a validated protocol for this transformation, optimized for safety and yield.
Reaction Scheme
Precursor: 3-Bromo-6-methoxy-2-methylpyridine Reagents: TMS-Acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N Solvent: THF or DMF (Degassed)
Step-by-Step Protocol
-
Degassing (Critical): Oxygen promotes homocoupling of the alkyne (Glaser coupling). Sparge the solvent (THF/Et₃N 1:1 mixture) with Argon for 20 minutes.
-
Catalyst Loading: In a glovebox or under Argon flow, add:
-
Precursor (1.0 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
CuI (0.02 eq)
-
-
Addition: Add TMS-acetylene (1.2 eq) via syringe.
-
Heating: Heat to 60°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc).
-
Deprotection: Treat the crude TMS-intermediate with K₂CO₃ in Methanol (rt, 1h) to yield the terminal alkyne.
Synthesis Safety Workflow
Figure 2: Workflow emphasizing oxygen exclusion to prevent side-reactions and proper heavy metal disposal.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 min. Pyridines penetrate skin easily; monitor for systemic toxicity (nausea/dizziness). |
| Eye Contact | Rinse cautiously with water for 15 min. Remove contact lenses. Seek medical attention immediately. |
| Inhalation | Move to fresh air.[1] If breathing is difficult, administer oxygen.[1] |
| Spill | Absorb with inert material (vermiculite/sand). DO NOT use metal dustpans. Dispose as hazardous organic waste. |
| Fire | Use CO₂, dry chemical, or foam.[1] Warning: Combustion produces toxic Nitrogen Oxides (NOx). |
References
-
Precursor Safety Data: Sigma-Aldrich. Safety Data Sheet: 3-Bromo-6-methoxy-2-methylpyridine. Accessed via .[2]
-
General Pyridine Hazards: National Institute for Occupational Safety and Health (NIOSH). Pyridine: Systemic Agent. .
-
Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. .
-
Alkyne Reactivity: PubChem Compound Summary. Terminal Acetylenes. .
Sources
Optimizing mGluR5 Allosteric Modulators: The 2-Methyl-6-Methoxy-3-Ethynylpyridine Scaffold
Topic: Advanced Synthesis and Medicinal Chemistry of 2-Methyl-6-Methoxy-3-Ethynylpyridine Analogs: A Guide to mGluR5 Modulator Design Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery Researchers.
Executive Summary: The Evolution of the Ethynylpyridine Pharmacophore
The metabotropic glutamate receptor subtype 5 (mGluR5) remains a high-value target for treating anxiety, depression, and Fragile X syndrome. The discovery of MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) established the ethynylpyridine motif as a critical pharmacophore for negative allosteric modulation (NAM).
However, first-generation antagonists like MPEP suffer from off-target effects (NMDA receptor inhibition) and suboptimal metabolic stability. This guide focuses on a "hybrid" scaffold: 2-methyl-6-methoxy-3-ethynylpyridine (1) . By transposing the alkyne to the 3-position (mimicking MTEP) and incorporating a 6-methoxy group (enhancing solubility and metabolic clearance profiles), this core offers a versatile platform for next-generation NAMs.
This whitepaper provides a rigorous, self-validating synthetic route to this scaffold, detailed structure-activity relationship (SAR) insights, and protocols for generating diverse analog libraries.
Strategic Retro-Synthesis & Pathway Design
The synthesis of 2-methyl-6-methoxy-3-ethynylpyridine (1) presents a regiochemical challenge: installing the alkyne at C3 while maintaining the 2-methyl and 6-methoxy substituents. Direct electrophilic halogenation of 2-methyl-6-methoxypyridine often yields a mixture of C3 and C5 isomers due to the competing directing effects of the electron-donating methoxy and methyl groups.
To ensure regioselective purity , we employ a Nucleophilic Aromatic Substitution (
Validated Synthetic Pathway (DOT Visualization)
Figure 1: Step-wise synthetic route for the target scaffold and subsequent library generation. The
Detailed Experimental Protocols
The following protocols are designed for scalability and reproducibility. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise stated.
Step 1: Regioselective Methoxylation ( )
Objective: Convert 3-bromo-6-chloro-2-methylpyridine to 3-bromo-6-methoxy-2-methylpyridine.
-
Rationale: The chlorine at C6 is activated for nucleophilic displacement by the pyridine nitrogen, whereas the bromine at C3 is sterically crowded by the C2-methyl group and less activated, ensuring high chemoselectivity.
Protocol:
-
Charge: In a dry round-bottom flask, dissolve 3-bromo-6-chloro-2-methylpyridine (1.0 eq, 20 mmol) in anhydrous Methanol (5 mL/mmol).
-
Reagent: Add Sodium Methoxide (NaOMe) solution (25% in MeOH, 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS. The starting material should disappear, yielding a more polar product.
-
Workup: Cool to RT. Concentrate in vacuo to remove bulk methanol. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
-
Yield Expectation: 85–95%.
-
Step 2: Sonogashira Coupling with TMS-Acetylene
Objective: Install the protected alkyne handle.
Protocol:
-
Charge: Combine 3-bromo-6-methoxy-2-methylpyridine (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (5 mol%), and Copper(I) iodide (2 mol%) in a sealed tube.
-
Solvent: Add anhydrous THF (or DMF) and Triethylamine (3.0 eq). Degas with Argon for 10 minutes.
-
Reagent: Add Trimethylsilylacetylene (TMS-acetylene, 1.5 eq) via syringe.
-
Reaction: Heat to 60°C for 12 hours. The solution will darken (Pd black formation indicates catalyst decomposition; ensure strict O2-free conditions).
-
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Note: The TMS group is lipophilic; the product will elute early.
-
Step 3: Desilylation to the Terminal Alkyne
Objective: Reveal the reactive ethynyl group for library synthesis.
Protocol:
-
Charge: Dissolve the TMS-intermediate in Methanol (10 mL/mmol).
-
Reagent: Add Potassium Carbonate (K₂CO₃, 1.5 eq).
-
Reaction: Stir at room temperature for 1 hour. This reaction is rapid.
-
Workup: Dilute with water, extract with Dichloromethane (DCM) . (Avoid acidic workup to prevent hydration of the alkyne).
-
Product: 2-methyl-6-methoxy-3-ethynylpyridine is obtained as a pale yellow solid/oil. Store at -20°C under Argon (terminal alkynes can polymerize).
Medicinal Chemistry & SAR Logic
The 2-methyl-6-methoxy-3-ethynylpyridine core is a "privileged structure" for GPCR modulation. The table below compares it with standard mGluR5 antagonists.
Comparative Physicochemical Profile
| Property | MPEP (Standard) | MTEP (Standard) | Target Core (2-Me-6-OMe-3-Ethynyl) | Design Implication |
| LogP (Calc) | ~3.8 (Lipophilic) | ~2.5 (Moderate) | ~2.9 (Optimized) | Improved CNS penetration without excessive lipophilicity. |
| tPSA (Ų) | 12.9 | 41.5 | 35.0 | Methoxy oxygen adds H-bond accepting capability, improving solubility. |
| Metabolic Soft Spot | Alkyne oxidation | Thiazole ring opening | O-Demethylation | The methoxy group serves as a metabolic "handle" but can be deuterated ( |
| Selectivity Risk | High (NMDA overlap) | Low | Low | 3-position substitution pattern generally reduces NMDA cross-reactivity compared to 6-position (MPEP). |
Library Generation Strategy (DOT Visualization)
The terminal alkyne allows for divergent synthesis of two distinct classes of analogs: Type A (Linear Alkynes) via Sonogashira coupling, and Type B (Triazoles) via Click chemistry.
Figure 2: Divergent synthesis strategy for generating SAR libraries. Type A analogs mimic the MPEP/MTEP binding mode, while Type B analogs explore novel chemical space.
Critical Troubleshooting & Causality
-
Issue: Low yield in Step 1 (
).-
Causality: Incomplete activation of the C6-Cl.
-
Solution: Ensure the starting material is the 6-chloro isomer. If using 6-bromo, the reaction is faster. If the reaction stalls, switch solvent to DMF and increase temperature to 90°C, but watch for demethylation of the product.
-
-
Issue: Homocoupling of the alkyne (Glaser coupling) in Step 2.
-
Causality: Presence of Oxygen in the Sonogashira reaction.
-
Solution: Rigorous degassing is non-negotiable. Use freeze-pump-thaw cycles if available. Add the alkyne slowly to the catalyst mixture.
-
-
Issue: Instability of the terminal alkyne.
-
Causality: Terminal acetylenes on electron-rich heterocycles can be sensitive to oxidation or polymerization.
-
Solution: Do not store the terminal alkyne for long periods. Process immediately into the final coupled analogs (Type A or B).
-
References
-
Gasparini, F. et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1][2] Neuropharmacology, 38(10), 1493-1503. Link
-
Cosford, N. D. et al. (2003). "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): A highly potent, selective and noncompetitive mGlu5 antagonist." Journal of Medicinal Chemistry, 46(22), 4776-4789. Link
-
Bach, P. et al. (2006). "Structure–activity relationships for the linker in a series of pyridinyl-alkynes that are antagonists of the metabotropic glutamate receptor 5 (mGluR5)." Bioorganic & Medicinal Chemistry Letters, 16(18), 4788-4791. Link
-
Crousse, B. et al. (2018).[3] "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol." The Journal of Organic Chemistry, 83(2), 930-938.[3] Link
-
Alagille, D. et al. (2001). "A Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate." Chemical and Pharmaceutical Bulletin, 49(12), 1621-1627. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-Ethynyl-6-methoxy-2-methylpyridine via Sonogashira Coupling
Abstract
This application note provides a detailed protocol for the synthesis of 3-ethynyl-6-methoxy-2-methylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through a Sonogashira cross-coupling reaction, starting from the commercially available precursor, 3-bromo-6-methoxy-2-methylpyridine. We present an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, purification guidelines, and characterization data. The causality behind experimental choices, such as the selection of catalysts, bases, and reaction conditions, is thoroughly explained to provide researchers with a robust and reproducible methodology. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Significance
Alkynyl-substituted pyridines are privileged structural motifs found in a wide array of biologically active compounds and functional organic materials. The ethynyl group serves as a versatile handle for further chemical transformations, including click chemistry, cyclization reactions, and the construction of complex molecular architectures. The target molecule, this compound, is a key intermediate for synthesizing novel pharmaceutical agents and specialized organic electronic materials.
The Sonogashira reaction is a powerful and highly versatile method for forming carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] Developed by Kenkichi Sonogashira, this palladium- and copper-cocatalyzed cross-coupling reaction is renowned for its mild reaction conditions, tolerance of various functional groups, and generally high yields, making it an indispensable tool in modern organic synthesis.[1][3] This protocol details the application of the Sonogashira coupling for the efficient synthesis of this compound from its 3-bromo precursor.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Sonogashira Coupling of 3-bromo-6-methoxy-2-methylpyridine

The Catalytic Cycles
The Sonogashira coupling mechanism is understood to proceed via two interconnected catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[4][5] The synergy between these two cycles allows the reaction to proceed under mild conditions.[1]
-
The Palladium Cycle: This cycle is responsible for activating the aryl halide and coupling it with the alkyne.
-
Reductive Elimination & Catalyst Activation: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, initiates the cycle.
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition with the 3-bromo-6-methoxy-2-methylpyridine, forming a square planar Pd(II) complex.[4]
-
Transmetalation: The key step where the copper cycle intersects. The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) complex, displacing the bromide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.[5]
-
-
The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne and form a highly reactive copper acetylide intermediate.[6][7]
-
π-Alkyne Complex Formation: The terminal alkyne coordinates with the Cu(I) salt.
-
Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidic proton of the alkyne is removed, forming the copper acetylide. This species is crucial for the transmetalation step in the palladium cycle.[5]
-
The presence of copper significantly accelerates the reaction; however, it can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[1] Therefore, maintaining an inert, oxygen-free atmosphere is critical for achieving high yields of the desired cross-coupled product.
Mechanistic Visualization
The following diagram illustrates the interconnected catalytic cycles.
Experimental Protocol
This protocol details the synthesis using Trimethylsilylacetylene (TMSA), followed by in-situ deprotection of the trimethylsilyl (TMS) group.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 3-Bromo-6-methoxy-2-methylpyridine | 126717-59-7 | 202.05 | 5.0 | 1.0 | Starting material[8] |
| Trimethylsilylacetylene (TMSA) | 1066-54-2 | 98.22 | 6.0 | 1.2 | Alkyne source |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.15 | 0.03 | Palladium catalyst[9] |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.25 | 0.05 | Co-catalyst[9] |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | - | - | Base and Solvent[10] |
| Tetrabutylammonium fluoride (TBAF) | 429-41-4 | 261.46 | 5.5 | 1.1 | 1M solution in THF for deprotection |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~15 mL | - | Co-solvent |
Equipment
-
50 mL Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and heating plate with oil bath
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Reaction Workflow Visualization
Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum, and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).[11] This ensures anhydrous conditions.
-
-
Reagent Addition:
-
To the flask, add 3-bromo-6-methoxy-2-methylpyridine (1.01 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 105 mg, 0.15 mmol, 3 mol%), and copper(I) iodide (CuI, 48 mg, 0.25 mmol, 5 mol%).[9][12]
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 5 mL) via syringe. Stir the mixture to obtain a suspension.
-
Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.[9]
-
Add trimethylsilylacetylene (0.84 mL, 6.0 mmol, 1.2 eq) dropwise via syringe.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 65 °C in a preheated oil bath and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.[9] A typical eluent for TLC is 20% Ethyl Acetate in Hexanes.
-
-
In-situ Deprotection:
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly add a 1M solution of TBAF in THF (5.5 mL, 5.5 mmol, 1.1 eq) to the reaction mixture.
-
Stir at room temperature for 1 hour to effect the cleavage of the TMS group. Monitor this step by TLC until the silylated intermediate is fully converted to the terminal alkyne.
-
-
Aqueous Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (~20 mL).[9][13]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL) to remove residual water and salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification and Characterization
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, is typically effective for separating the product from residual catalysts and byproducts.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
-
Characterization:
-
The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ ~8.0-7.0 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 3.2 (s, 1H, C≡C-H), 2.5 (s, 3H, Ar-CH₃). Note: Exact chemical shifts may vary.
-
Troubleshooting and Safety
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient heating; poor quality reagents. | Use fresh, high-purity catalysts and solvents. Ensure the reaction temperature is maintained. Degas thoroughly. |
| Formation of Black Precipitate | Palladium black formation (catalyst decomposition). | Maintain strict inert conditions. Use phosphine ligands to stabilize the Pd(0) species.[6] |
| Significant Homocoupling Product | Presence of oxygen leading to Glaser coupling.[1] | Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas. |
| Incomplete Deprotection | Insufficient TBAF or reaction time. | Add a slight excess of TBAF (1.1-1.2 eq) and allow the reaction to stir longer, monitoring by TLC. |
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Palladium compounds are toxic and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid.
-
Solvents like THF and ethyl acetate are flammable. Avoid open flames.
Conclusion
This application note provides a reliable and well-documented protocol for the synthesis of this compound via a Sonogashira cross-coupling reaction. By explaining the underlying mechanism and providing detailed, step-by-step instructions, this guide serves as a valuable resource for chemists aiming to synthesize this and related alkynyl-substituted heterocycles for applications in pharmaceutical and materials science research.
References
-
Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 29-39. [Link]
-
Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
-
S. G. D. Ram, et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13, 5321-5343. [Link]
-
Sharma, G., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molbank, 2020(2), M1131. [Link]
-
An, K., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1088-1094. [Link]
-
Request PDF. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
Lin, T.-I., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(8), 6949-6965. [Link]
-
AOBChem. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine. [Link]
-
Taber, D. F., & Gleave, D. M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4210-4212. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
PubChemLite. (n.d.). 3-bromo-2-methoxy-6-methylpyridine (C7H8BrNO). [Link]
-
JoVE. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]
-
PubChem. (n.d.). 3-Bromo-6-ethoxy-2-methylpyridine. [Link]
-
PubChem. (n.d.). 3-Methoxy-2-methylpyridine. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aobchem.com [aobchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Click chemistry applications using 3-Ethynyl-6-methoxy-2-methylpyridine
Application Note: Precision Functionalization of 3-Ethynyl-6-methoxy-2-methylpyridine via CuAAC Click Chemistry
Executive Summary
This guide details the application of This compound (EMMP) as a high-value pharmacophore scaffold in medicinal chemistry and chemical biology. While pyridine motifs are ubiquitous in FDA-approved therapeutics, this specific building block offers a unique "Click-Ready" handle (C3-alkyne) combined with a metabolically robust core (C6-methoxy, C2-methyl).
Primary Applications:
-
Fragment-Based Drug Discovery (FBDD): Rapid synthesis of 1,2,3-triazole libraries targeting GPCRs (specifically mGluR5).
-
Bioisosteric Replacement: Substitution of labile amide/ester bonds or internal alkynes with proteolytic-stable triazoles.
-
PROTAC Design: Utilization of the alkyne handle to conjugate E3 ligase linkers to pyridine-based warheads.
Chemical Profile & Strategic Value
| Property | Specification | Strategic Advantage |
| Structure | Pyridine core | Privileged scaffold in kinase and GPCR inhibitors. |
| C3-Substituent | Terminal Alkyne ( | Orthogonal reactivity for CuAAC (Click) reactions; steric freedom for pocket exploration. |
| C6-Substituent | Methoxy ( | Increases electron density; H-bond acceptor; blocks metabolic oxidation at the susceptible C6 position. |
| C2-Substituent | Methyl ( | Induces conformational twist (atropisomerism potential) to lock ligand orientation; improves lipophilicity. |
Expert Insight: The 2-methyl-6-methoxy-pyridine motif is structurally homologous to the "MPEP/MTEP" class of negative allosteric modulators (NAMs) for mGluR5 (Metabotropic Glutamate Receptor 5). Using EMMP allows researchers to replace the internal alkyne of MPEP with a 1,2,3-triazole, significantly altering solubility and metabolic profiles while retaining receptor affinity [1, 2].
Application 1: High-Throughput Library Synthesis (GPCR Targeting)
Context: The primary utility of EMMP is the rapid generation of "MPEP-like" analogs. By reacting EMMP with a diverse library of azides, researchers can scan the "solvent channel" of the mGluR5 binding pocket. The resulting 1,4-disubstituted 1,2,3-triazole serves as a bioisostere for the amide bond, offering superior hydrolytic stability.
Experimental Workflow Diagram
Figure 1: Workflow for generating mGluR5-targeted libraries using EMMP as the core anchor.
Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Challenge: Pyridines are known ligands for Cu(I). The nitrogen atom in the EMMP ring can coordinate to the copper catalyst, potentially poisoning the reaction or requiring higher catalyst loading [3]. Solution: This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that binds Cu(I) more strongly than the pyridine substrate, protecting the catalyst from oxidation and non-productive sequestration.
Materials
-
Substrate: this compound (1.0 equiv).
-
Reactant: Diverse Azide (R-N3) (1.1 equiv).
-
Ligand: THPTA (50 mM stock in water).
-
Reductant: Sodium Ascorbate (100 mM stock in water, freshly prepared).[1]
-
Solvent: DMSO/t-BuOH/Water (2:1:1) or pure DMSO for lipophilic azides.
Step-by-Step Procedure
-
Catalyst Pre-Complexation (Critical Step):
-
In a separate vial, mix CuSO₄ and THPTA in a 1:2 molar ratio .
-
Calculation: For a 1 mmol scale reaction using 1 mol% Cu, mix 10 µL CuSO₄ stock + 10 µL THPTA stock.
-
Why: Pre-complexation ensures the copper is ligated before it encounters the pyridine nitrogen of the substrate.
-
-
Reaction Assembly:
-
Dissolve EMMP (147 mg, 1.0 mmol) and the Azide (1.1 mmol) in 2 mL of solvent.
-
Add the pre-complexed Cu-THPTA solution.
-
Add Sodium Ascorbate (5 mol%, 50 µL).
-
-
Monitoring & Workup:
-
Stir at Room Temperature for 2–4 hours.
-
Visual Cue: The reaction should remain light yellow. If it turns green/blue, Cu(I) has oxidized to Cu(II); add more ascorbate.
-
Validation: Monitor by LC-MS. Look for the disappearance of the alkyne peak (approx. 210 nm UV) and appearance of the triazole mass (M+Azide).
-
Purification: Most triazoles precipitate upon adding water. Filter and wash. If soluble, extract with EtOAc.
-
Application 2: PROTAC Linker Design
Concept: Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a target ligand to an E3 ligase ligand. EMMP serves as the Target Ligand (Warhead) for proteins recognizing the methoxy-pyridine motif.
Mechanism of Action:
-
Warhead: EMMP binds to the target protein (e.g., mGluR5).
-
Linker: A PEG-azide or Alkyl-azide chain is "clicked" onto the EMMP alkyne.
-
E3 Ligand: The other end of the linker is attached to Thalidomide (for Cereblon) or VHL ligand.
Mechanistic Pathway Diagram
Figure 2: Competition between Pyridine coordination (poisoning) and THPTA ligation (activation).
Troubleshooting & Optimization (The "Expertise" Pillar)
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Pyridine N coordinating Cu(I). | Increase Cu loading to 5 mol%; Ensure THPTA:Cu ratio is strictly >2:1. |
| Green Reaction Mixture | Oxidation of Cu(I) to Cu(II). | Degas solvents with N₂/Ar; Add excess Sodium Ascorbate (up to 20 mol%). |
| Precipitate Formation | Product insolubility. | This is often desired. Filter the solid.[3] If intermediate precipitation stops reaction, add DMF. |
| Regioisomer Impurities | Thermal background reaction. | Ensure reaction is at RT. Only Cu-catalyzed click is 1,4-selective. Do not heat >40°C unless necessary. |
References
-
Gasparini, F. et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[4] Neuropharmacology, 38(10), 1493-1503.
-
Cosford, N. D. et al. (2003). "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A potent and highly selective mGluR5 antagonist."[5] Journal of Medicinal Chemistry, 46(22), 4776-4787.
-
Brotherton, W. S. et al. (2009). "Apparent copper(II)-accelerated azide-alkyne cycloaddition." Organic Letters, 11(21), 4954-4957. (Discusses ligand acceleration to overcome coordination issues).
-
Hong, V. et al. (2009). "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition, 48(52), 9879-9883. (Source of THPTA protocol).
-
Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery."[2][6] Drug Discovery Today, 8(24), 1128-1137.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroeder.nd.edu [rroeder.nd.edu]
Application Note: Protocol for Desilylation to Yield 3-Ethynyl-6-methoxy-2-methylpyridine
Executive Summary
Target Molecule: 3-Ethynyl-6-methoxy-2-methylpyridine Application: Key intermediate in the synthesis of mGluR5 negative allosteric modulators (NAMs), specifically analogues of MTEP and MPEP. Critical Challenge: The target molecule is a low-molecular-weight lipophilic pyridine (MW ~147.17 g/mol ). The primary failure mode in this synthesis is not reaction conversion, but yield loss due to volatility during solvent removal.[1]
This guide details a high-fidelity protocol for the removal of the trimethylsilyl (TMS) protecting group using a mild Potassium Carbonate (
Chemical Strategy & Mechanism[1][2][3]
The Mechanistic Pathway
The reaction utilizes a base-catalyzed solvolysis. In methanol, potassium carbonate exists in equilibrium with potassium methoxide.[1] The methoxide anion (
Why /MeOH?
-
Selectivity: The methoxy group at the 6-position of the pyridine ring is electron-donating, making the ring less susceptible to nucleophilic attack compared to electron-deficient pyridines. However, strong bases (e.g., NaOH) could still risk hydrolysis of the methoxy ether.[1]
is sufficiently mild to deprotect the alkyne without affecting the ether linkage.[1] -
Purification: TBAF reagents leave tetrabutylammonium salts that often streak on silica gel during purification of basic amines.[1] The carbonate method allows for an aqueous extraction that leaves the organic phase salt-free.
Mechanistic Visualization
Figure 1: The methoxide anion attacks the silicon center, forming a pentacoordinate intermediate that collapses to release the terminal alkyne.[1]
Materials & Stoichiometry
| Component | Role | Equiv. | Conc. | Notes |
| TMS-Precursor | Substrate | 1.0 | 0.1 M | 3-((trimethylsilyl)ethynyl)-6-methoxy-2-methylpyridine |
| Potassium Carbonate | Base | 1.5 - 2.0 | - | Anhydrous, granular preferred |
| Methanol (MeOH) | Solvent | - | - | ACS Grade; does not need to be strictly anhydrous |
| Ethyl Acetate | Extraction | - | - | For workup |
| Brine | Wash | - | - | Saturated NaCl solution |
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the TMS-precursor (1.0 equiv) in Methanol (0.1 M concentration relative to substrate).
-
Note: If the substrate is not fully soluble, add a minimal amount of THF (up to 10% v/v) to aid solubility.[1]
-
-
Addition: Add Potassium Carbonate (
, 1.5 equiv) in a single portion at room temperature (20–25°C). -
Reaction: Stir the suspension vigorously. The reaction is typically heterogeneous initially.
Step 2: Monitoring (Self-Validating Step)[1]
-
Timeframe: Reaction is usually complete within 1–3 hours.
-
TLC Control: Elute with 10% EtOAc in Hexanes.
-
LCMS Confirmation: Look for the mass shift of
(Loss of TMS group + H).
Step 3: Workup (CRITICAL - Volatility Alert)
Warning: The product, this compound, is a low-molecular-weight aromatic alkyne. It has significant vapor pressure. Do not apply high vacuum (< 10 mbar) for extended periods.
-
Concentration: Remove the bulk of the Methanol on a rotary evaporator at 30°C and 200 mbar . Do not evaporate to dryness; leave a small volume to prevent sublimation/evaporation of the product.[1]
-
Partition: Dilute the residue with Water (3x reaction volume) and extract with Ethyl Acetate (3x).
-
Why EtOAc? Dichloromethane (DCM) can be used, but EtOAc is easier to remove at higher pressures, reducing product loss.[1]
-
-
Wash: Wash the combined organic layers with Brine (1x).[1]
-
Drying: Dry over anhydrous
. Filter into a tared flask. -
Final Evaporation: Concentrate on a rotary evaporator.
-
Bath Temp: < 30°C.
-
Pressure: Start at 300 mbar and slowly lower to 50 mbar. Monitor the receiving flask. If condensation appears in the trap, stop immediately.
-
Step 4: Purification
If the crude purity is >95% by NMR, further purification may be unnecessary.[1] If required:
-
Method: Flash Column Chromatography (Silica Gel).[1]
-
Eluent: Gradient of 0%
10% EtOAc in Hexanes. -
Note: The pyridine nitrogen is basic.[2] If streaking occurs, add 1% Triethylamine (
) to the eluent, though this is rarely needed for 2-methoxy pyridines.[1]
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the critical monitoring and concentration steps.
Validation & Quality Control
To ensure the protocol was successful, verify the following analytical markers:
-
Proton NMR (
NMR, ):-
Loss of TMS: The strong singlet at
0.25 ppm (9H) must be completely absent.[1] -
Appearance of Alkyne Proton: A new singlet corresponding to the terminal alkyne proton (
) should appear.[1] For 3-ethynylpyridines, this typically resonates around 3.0 – 3.5 ppm.[1] -
Coupling: Verify the integrity of the pyridine ring protons (two doublets or multiplets in the aromatic region,
6.5 – 8.0 ppm).[1]
-
-
Storage:
-
Terminal alkynes can be unstable (oxidative homocoupling/Glaser coupling).[1] Store the purified oil/solid under an inert atmosphere (Argon/Nitrogen) at -20°C, protected from light.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons. (Standard reference for silyl group cleavage conditions). [1]
-
Cosford, N. D., et al. (2003).[1][3] [3-(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry, 46(22), 4768–4775.[1] (Describes the synthesis of MTEP and related ethynyl-pyridine intermediates). [1]
-
Alagille, D., et al. (2011).[1] Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. Bioorganic & Medicinal Chemistry Letters, 21(11), 3243–3247.[1] (Provides context on the stability and handling of mGluR5 antagonist precursors).
Sources
- 1. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Using 3-Ethynyl-6-methoxy-2-methylpyridine as a mGluR5 antagonist intermediate
Application Note: Strategic Utilization of 3-Ethynyl-6-methoxy-2-methylpyridine in mGluR5 Antagonist Design
Abstract
This application note details the strategic implementation of This compound (EMMP) as a privileged scaffold in the synthesis of Negative Allosteric Modulators (NAMs) for Metabotropic Glutamate Receptor 5 (mGluR5). As a structural evolution of the prototypical MPEP/MTEP class, this intermediate offers enhanced metabolic stability and optimized lipophilicity profiles. This guide provides a validated protocol for Sonogashira cross-coupling to generate biaryl-alkyne antagonists and a comprehensive calcium flux (FLIPR) workflow for functional validation.
Introduction: The Chemo-Structural Advantage
The mGluR5 receptor is a validated target for CNS disorders including anxiety, depression, and Fragile X syndrome.[1] Early antagonists like MPEP (2-methyl-6-(phenylethynyl)pyridine) suffered from off-target effects and rapid metabolism.
This compound serves as a "Next-Generation" building block.
-
Structural Rigidity: The ethynyl group provides a rigid spacer essential for penetrating the narrow allosteric transmembrane pocket of mGluR5.
-
Metabolic Shielding: The 2-methyl and 6-methoxy substitutions on the pyridine ring sterically hinder CYP450 oxidation and modulate the electronic density of the aromatic system, often improving blood-brain barrier (BBB) penetration compared to unsubstituted pyridines.
-
Versatility: The terminal alkyne is a "click-ready" handle, suitable for both palladium-catalyzed cross-couplings (Sonogashira) and copper-catalyzed azide-alkyne cycloadditions (CuAAC) for PET tracer development.
Chemical Synthesis Protocol: Sonogashira Cross-Coupling
The primary application of this intermediate is coupling with aryl halides to form the diaryl-alkyne pharmacophore characteristic of high-affinity mGluR5 NAMs.
Mechanism & Workflow
The reaction utilizes a Pd(0)/Cu(I) catalytic cycle.[2][3] A critical challenge with electron-rich alkynes like EMMP is the prevention of oxidative homocoupling (Glaser coupling).
Figure 1: Optimized Sonogashira coupling workflow for mGluR5 antagonist synthesis.
Step-by-Step Protocol
Reagents:
-
This compound (1.0 eq)
-
Aryl Bromide/Iodide (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) Iodide (CuI) (0.02 eq)
-
Triethylamine (Et₃N) / THF (1:1 v/v, anhydrous)
Procedure:
-
Deoxygenation (Critical): Sparge the THF/Et₃N solvent mixture with Argon for 20 minutes before adding reagents. Oxygen presence causes alkyne dimerization.
-
Catalyst Loading: In a glovebox or under positive Argon flow, add the Aryl Halide, Pd catalyst, and CuI to a reaction vial.
-
Initiation: Dissolve This compound in the degassed solvent and inject it into the reaction vial via syringe.
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS for the disappearance of the alkyne (MW ~147 Da).
-
Work-up: Cool to RT. Filter through a Celite pad to remove metal catalysts. Wash with EtOAc.
-
Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Silica).
-
Tip: Pre-treat silica with 1% Et₃N/Hexanes to prevent acid-catalyzed hydration of the alkyne or pyridine adsorption.
-
Biological Validation: Calcium Flux Assay (FLIPR)
Once synthesized, the antagonist potency (IC₅₀) must be validated. Since mGluR5 couples to Gαq proteins, activation triggers intracellular Calcium (Ca²⁺) release.
Signaling Pathway & Assay Logic
The antagonist is tested for its ability to block Glutamate-induced Ca²⁺ mobilization.[4][5]
Figure 2: mGluR5 Gq-coupled signaling cascade and point of intervention for NAMs.
Experimental Protocol
Materials:
-
HEK293 cells stably expressing human mGluR5 (inducible expression preferred to avoid toxicity).
-
Calcium Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).
-
Agonist: L-Glutamate or DHPG (selective mGluR1/5 agonist).
-
Instrument: FLIPR Tetra or FlexStation 3.
Workflow:
-
Seeding: Plate cells (50,000/well) in black-walled, clear-bottom 96-well poly-D-lysine plates. Incubate overnight.
-
Dye Loading: Remove media. Add 100 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + Dye). Incubate 60 min at 37°C.
-
Note: Probenecid inhibits the anion transporter to keep the dye inside the cell.
-
-
Compound Addition (The Antagonist Mode):
-
Add 25 µL of the synthesized This compound derivative (serially diluted in HBSS).
-
Incubate for 15–30 minutes at RT to allow equilibrium binding to the allosteric site.
-
-
Agonist Challenge:
-
Place plate in FLIPR.
-
Inject EC₈₀ concentration of Glutamate (determined previously).
-
Record fluorescence kinetics for 120 seconds.
-
-
Data Analysis:
-
Calculate Max - Min fluorescence units (RFU).
-
Normalize to Vehicle control (0% inhibition) and Reference Antagonist (e.g., MPEP 10 µM, 100% inhibition).
-
Fit data to a 4-parameter logistic equation to determine IC₅₀ .
-
Summary of Key Parameters
| Parameter | Specification / Target |
| Intermediate Purity | >98% (HPLC) required for clean coupling. |
| Coupling Catalyst | Pd(PPh₃)₂Cl₂ (Robustness) or Pd(dppf)Cl₂ (Difficult substrates). |
| Assay Cell Line | HEK293-mGluR5 (Grm5). |
| Reference Control | MPEP (Kd ~16 nM) or MTEP. |
| Target Potency (NAM) | IC₅₀ < 50 nM is considered a "hit" for optimization. |
References
-
Structure-Based Discovery of Negative Allosteric Modulators of mGluR5. ACS Chemical Neuroscience. (2022). Link
-
Synthesis and SAR of mGluR5 Allosteric Partial Antagonist Lead. Bioorganic & Medicinal Chemistry Letters. (2009). Link
-
Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands. ACS Chemical Neuroscience. (2010). Link
-
Sonogashira Coupling: A Detailed Protocol. BenchChem Protocols. (2025). Link
-
Calcium Flux Assay Protocol for GPCR Screening. ResearchGate / Assay & Drug Dev Tech. (2012). Link
Sources
- 1. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of triazole derivatives from 3-Ethynyl-6-methoxy-2-methylpyridine
An In-Depth Guide to the Regioselective Synthesis of 1,2,3-Triazole-Pyridine Hybrids from 3-Ethynyl-6-methoxy-2-methylpyridine
Introduction: The Strategic Union of Pyridine and Triazole Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern drug design. The 1,2,3-triazole ring, a five-membered heterocycle, has emerged as a critical pharmacophore and an exceptionally stable linker moiety.[1][2] Its value is amplified by the advent of "click chemistry," a concept championed by K. B. Sharpless, which describes reactions that are high-yielding, stereospecific, and simple to perform under benign conditions.[3] The premier example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, particularly its catalyzed variants that offer exquisite control over regiochemistry.[3][4]
This guide focuses on the use of This compound as a versatile starting material for the synthesis of novel triazole derivatives. This pyridine-based building block is of significant interest as the pyridine nucleus is itself a ubiquitous feature in numerous therapeutic agents, known to impart favorable pharmacological properties.[5][6] By coupling this alkyne with various organic azides, researchers can rapidly generate libraries of hybrid molecules.
We will provide detailed protocols for two complementary, powerful catalytic systems:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , which exclusively yields 1,4-disubstituted 1,2,3-triazoles .[7][8]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , which provides regioselective access to the corresponding 1,5-disubstituted 1,2,3-triazoles .[9][10]
These methods grant medicinal chemists and researchers precise control over the final molecular architecture, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Part 1: Synthesis of 1,4-Disubstituted Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Principle and Mechanistic Rationale
The CuAAC reaction is the most prominent click reaction, proceeding with near-perfect fidelity to generate the 1,4-disubstituted triazole isomer. Unlike the thermal Huisgen cycloaddition which requires high temperatures and often yields a mixture of regioisomers, the copper-catalyzed variant proceeds under mild, often aqueous conditions, with a rate acceleration of up to 10⁸.[3]
The accepted mechanism deviates from a concerted cycloaddition. It involves the in situ formation of a copper(I) acetylide from the terminal alkyne, this compound. The copper(I) center significantly lowers the pKa of the terminal alkyne proton, facilitating its deprotonation.[4][7] This copper acetylide intermediate then reacts with the organic azide in a stepwise manner, passing through a six-membered copper metallacycle intermediate before yielding the stable 1,4-triazole product and regenerating the catalyst.[3]
The active Cu(I) catalyst is typically generated in situ from an inexpensive Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate.[11] The addition of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can prevent catalyst disproportionation and oxidation, leading to more reliable and efficient reactions, particularly in complex biological settings.[12]
Detailed Protocol: CuAAC Synthesis of 1-(Benzyl)-4-(6-methoxy-2-methylpyridin-3-yl)-1H-1,2,3-triazole
This protocol details a representative CuAAC reaction using benzyl azide as a model substrate.
Materials and Equipment:
-
This compound
-
Benzyl azide (Caution: Organic azides are potentially explosive and should be handled with care.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent: t-Butanol/Water (1:1 mixture)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
TLC plates (silica gel 60 F₂₅₄) for reaction monitoring
-
Column chromatography setup (silica gel)
Step-by-Step Procedure:
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 147.2 mg) and benzyl azide (1.1 mmol, 146.5 mg) in 10 mL of a 1:1 mixture of t-butanol and deionized water. Stir the solution vigorously to ensure homogeneity.
-
Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (1 M) and sodium ascorbate (1 M).
-
Initiation of Reaction: To the stirring solution from Step 1, add the sodium ascorbate solution (0.1 mmol, 0.1 mL of 1 M solution) followed by the copper(II) sulfate solution (0.05 mmol, 0.05 mL of 1 M solution).
-
Reaction Monitoring: The reaction is typically stirred at room temperature. Monitor the progress by thin-layer chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting alkyne is a key indicator of reaction completion. The reaction is often complete within 2-4 hours.
-
Workup: Upon completion, add 10 mL of water and extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure 1,4-disubstituted triazole product as a solid.
Visualization of CuAAC Workflow and Mechanism
Caption: Experimental workflow for the CuAAC synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. New triazole-based hybrids as neurotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
Advanced Coordination Protocols: 3-Ethynyl-6-methoxy-2-methylpyridine (EMMP)
Introduction & Chemical Profile
3-Ethynyl-6-methoxy-2-methylpyridine (EMMP) is a heterofunctional ligand scaffold primarily recognized as a pharmacophore precursor in the synthesis of mGluR5 antagonists (e.g., MPEP/MTEP analogues). However, in coordination chemistry, EMMP represents a sophisticated "non-innocent" ligand offering dual binding modalities: the pyridine nitrogen (Lewis base) and the terminal alkyne (
Unlike simple pyridines, the 2,6-disubstitution pattern (2-methyl, 6-methoxy) imposes significant steric constraints on the nitrogen donor, modulating its selectivity towards metal centers. The 6-methoxy group exerts a positive mesomeric effect (+M), increasing the basicity of the nitrogen compared to 2-methylpyridine, while the 3-ethynyl group serves as a versatile handle for "Click" (CuAAC) conjugation or direct organometallic coordination (e.g., Ag(I)/Au(I) acetylides).
Chemical Specifications
| Property | Data |
| CAS Number | 1211588-74-7 |
| Formula | C |
| MW | 147.17 g/mol |
| pKa (Pyridine N) | ~4.1–5.0 (Predicted based on 2-methoxy-6-methylpyridine) |
| Coordination Modes | Monodentate (N-donor), Bridging ( |
| Solubility | Soluble in DCM, CHCl |
Coordination Modes & Steric Analysis
The coordination chemistry of EMMP is defined by the competition between electronic activation and steric hindrance.
-
Nitrogen Donor (N-site): The 2-methyl and 6-methoxy groups create a "steric pocket" around the nitrogen. This disfavors square-planar geometries (e.g., Pd(II), Pt(II)) unless the ligand is trans-spanning. It favors linear (Ag
, Au ) or tetrahedral (Cu , Zn ) geometries. -
Alkynyl Donor (C-site): The terminal alkyne (
) can be deprotonated to form stable -acetylides with soft metals (Ag, Au, Hg), often leading to luminescent coordination polymers. -
Methoxy Group: While primarily an electronic modulator, the methoxy oxygen can act as a weak hemilabile donor in high-valent metal complexes, potentially stabilizing coordinatively unsaturated intermediates.
Visualizing Coordination Pathways
Figure 1: Divergent coordination pathways for EMMP, highlighting its utility in polymer synthesis and radiochemistry.
Application Protocols
Protocol A: Synthesis of Silver(I) Coordination Polymers
Context: Silver(I) ions exhibit a high affinity for both the pyridine nitrogen and the alkynyl moiety. This protocol exploits the self-assembly of EMMP with Ag(I) to form coordination networks, a strategy used in crystal engineering and antimicrobial material design.
Reagents:
-
EMMP (Ligand)
-
Silver Nitrate (AgNO
) or Silver Perchlorate (AgClO ) -
Methanol (MeOH) and Dichloromethane (DCM)
-
Ammonium Hydroxide (NH
OH, 28%) – Optional for acetylide formation
Procedure:
-
Ligand Solution: Dissolve EMMP (0.1 mmol, 14.7 mg) in 2 mL of DCM/MeOH (1:1 v/v).
-
Metal Solution: Dissolve AgNO
(0.1 mmol, 17.0 mg) in 2 mL of MeOH. Protect from light. -
Layering (Diffusion Method):
-
Place the metal solution in a narrow test tube.
-
Carefully layer 1 mL of pure MeOH (buffer layer) on top.
-
Gently layer the ligand solution on top of the buffer.
-
-
Incubation: Seal the tube with Parafilm and store in the dark at room temperature for 3–7 days.
-
Observation: Colorless block crystals or needles will form at the interface.
-
Note: If a precipitate forms immediately, the concentration is too high. Dilute by 50%.
-
-
Acetylide Variation: To form the Ag-acetylide (Ag-C≡C-Py) instead of the N-coordinated adduct, add 2 drops of dilute NH
OH to the ligand solution before layering. This deprotonates the alkyne, driving the formation of insoluble, often luminescent, Ag-acetylide networks.
QC/Validation:
-
IR Spectroscopy: Look for the shift in the
stretch. Free ligand cm . Ag-coordinated alkyne shifts to lower wavenumbers ( cm ) or disappears if -bonded in a symmetric environment.
Protocol B: "Click" Labeling for Radiotracer Development
Context: EMMP is a structural analog of mGluR5 antagonists. In drug discovery, the ethynyl group is a "clickable" handle to attach radiometal chelators (e.g., for
Reagents:
-
EMMP (Alkyne precursor)
-
Azide-functionalized Chelator (e.g., N
-PEG-NOTA or N -DOTA) -
Copper(II) Sulfate Pentahydrate (CuSO
H O) -
Sodium Ascorbate (NaAsc)
-
Solvent: t-Butanol/Water (1:1) or DMSO[1]
Step-by-Step Workflow:
-
Preparation: In a reaction vial, dissolve EMMP (1.0 eq) and the Azide-Chelator (1.0 eq) in t-BuOH/H
O (1 mL). -
Catalyst Generation: Prepare fresh stock solutions of CuSO
(100 mM in water) and NaAsc (500 mM in water). -
Initiation: Add CuSO
(0.1 eq) followed by NaAsc (0.5 eq). The solution may turn yellow/orange (Cu(I) species). -
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (disappearance of azide peak).
-
Purification:
-
Dilute with water and extract with EtOAc (to remove unreacted EMMP).
-
The product (Triazole-Chelator-Ligand) typically remains in the aqueous phase or interface depending on the chelator's polarity.
-
Purify via semi-prep HPLC (C18 column, Acetonitrile/Water gradient + 0.1% TFA).
-
-
Metallation (Radiolabeling): The purified ligand can now be complexed with
CuCl in acetate buffer (pH 5.5) at 40°C for 30 mins.
Mechanism Diagram:
Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism for functionalizing EMMP.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| No Crystal Growth (Protocol A) | Solvent too polar; Ligand too soluble. | Switch to THF/Ether diffusion. Ensure vibration-free environment. |
| Precipitation instead of Crystals | Concentration too high; Mixing too fast. | Reduce concentration by 50%. Use a narrower tube for slower diffusion. |
| Incomplete Click Reaction | Oxidation of Cu(I) to Cu(II). | Degas solvents (N |
| Low Yield in Coupling | Steric hindrance at Pyridine N. | The 2-Methyl/6-Methoxy groups hinder catalyst binding. Use sterically accessible catalysts or higher temperatures. |
References
-
Chemical Profile: 2-Methoxy-6-methylpyridine properties and pKa prediction. LookChem & BenchChem Databases.
-
Coordination Frameworks: Silver(I) Coordination Polymers with Ethynylpyridine Ligands. Investigating Ag-alkynyl vs Ag-N bonding modes. Inorg.[3] Chem. (2019).[3][4]
-
mGluR5 Ligand Chemistry: Synthesis of MPEP/MTEP analogues. General methodologies for ethynylpyridine functionalization in PET tracer development. ChemicalBook Entry for CAS 1211588-74-7.
-
Click Chemistry Protocols: CuAAC for Radiolabeling. Standard protocols for clicking alkynes to chelators. Dalton Trans.[5] (Application of ethynylpyridines in bio-inorganic chemistry).
Sources
- 1. researchgate.net [researchgate.net]
- 2. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 3. Three Silver Coordination Polymers with Diverse Architectures Constructed from Pyridine Carboxylic Hydrazide Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silver-based coordination polymers assembled by dithioether ligands: potential antibacterial materials despite received ideas - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Functionalization of Pyridine Rings Using 3-Ethynyl Substituents: Application Notes and Protocols
<
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives being integral to numerous FDA-approved drugs and advanced materials.[1][2] The strategic functionalization of the pyridine ring is paramount for modulating the physicochemical and biological properties of these molecules. This guide provides an in-depth exploration of the versatile 3-ethynylpyridine as a building block for creating diverse and complex molecular architectures. We will delve into key synthetic transformations, including the Sonogashira coupling and cycloaddition reactions, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the 3-Ethynylpyridine Moiety
The pyridine ring's electron-deficient nature presents unique challenges and opportunities for synthetic chemists.[3] While C-H functionalization at the ortho (C2/C6) and para (C4) positions is relatively established, selective modification at the meta (C3/C5) positions remains a significant hurdle.[4][5] The 3-ethynylpyridine moiety emerges as a powerful and versatile handle to overcome this challenge, providing a reactive alkyne functionality for a myriad of subsequent transformations.
The ethynyl group at the 3-position offers several distinct advantages:
-
Versatile Reactivity: The terminal alkyne is amenable to a wide range of reactions, including palladium-catalyzed cross-couplings, cycloadditions, and gold-catalyzed hydrofunctionalizations.[6][7]
-
Linear Rigidity: The triple bond introduces a rigid, linear element into molecular structures, which can be crucial for optimizing binding interactions with biological targets or controlling the morphology of polymeric materials.
-
Access to Diverse Heterocycles: The alkyne can participate in various cycloaddition reactions to construct novel fused and spirocyclic heterocyclic systems.
This guide will focus on two of the most powerful applications of 3-ethynylpyridine: the Sonogashira coupling for the formation of C(sp)-C(sp²) bonds and [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles.
Sonogashira Coupling: A Robust Tool for Arylalkyne Synthesis
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction is highly efficient and proceeds under mild conditions, making it a favored method for constructing complex molecules.[8][9]
Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center.
-
Reductive Elimination: The desired arylalkyne product is formed, and the Pd(0) catalyst is regenerated.
-
-
Copper Cycle:
-
Coordination: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.
-
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of 3-(Phenylethynyl)pyridine
This protocol details the Sonogashira coupling of 3-ethynylpyridine with iodobenzene.
Materials:
-
Iodobenzene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 3-ethynylpyridine, iodobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the precipitated salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(phenylethynyl)pyridine.
Data Presentation:
| Entry | Aryl Halide | Yield (%) |
| 1 | Iodobenzene | 92 |
| 2 | Bromobenzene | 85 |
| 3 | 1-Iodo-4-methoxybenzene | 95 |
| 4 | 1-Bromo-4-nitrobenzene | 78 |
[3+2] Cycloaddition Reactions: Accessing Five-Membered Heterocycles
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles.[13] In this concerted, pericyclic reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the ethynyl group of 3-ethynylpyridine) to form a five-membered ring.[13][14] This reaction is highly versatile and allows for the construction of a wide variety of heterocyclic systems with high regioselectivity.[15][16] A prominent example is the nitrone-olefin (3+2) cycloaddition to form isoxazolines.[17]
Mechanistic Considerations
The [3+2] cycloaddition is a concerted process where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile participate in a cyclic transition state.[13] The regioselectivity of the reaction is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.
Caption: General scheme for a [3+2] cycloaddition reaction.
Experimental Protocol: Synthesis of 3-(1-Phenyl-1H-1,2,3-triazol-4-yl)pyridine
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, to synthesize a triazole derivative.
Materials:
-
3-Ethynylpyridine (1.0 eq)
-
Azidobenzene (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol/Water (1:1)
Procedure:
-
In a round-bottom flask, dissolve 3-ethynylpyridine and azidobenzene in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate followed by copper(II) sulfate pentahydrate.
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours. The product will often precipitate out of the reaction mixture.
-
Collect the precipitate by filtration and wash with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the desired 3-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine.
Data Presentation:
| Entry | Azide | Yield (%) |
| 1 | Azidobenzene | 98 |
| 2 | Benzyl azide | 95 |
| 3 | 1-Azido-4-methoxybenzene | 99 |
| 4 | 1-Azido-4-nitrobenzene | 92 |
Gold-Catalyzed Hydrofunctionalization: An Emerging Frontier
Homogeneous gold catalysis has emerged as a powerful tool for the activation of alkynes towards nucleophilic attack.[18][19] Gold(I) catalysts, in particular, are highly effective in promoting the addition of various nucleophiles (H-Nu) across the triple bond of 3-ethynylpyridine.[6][20] These reactions often proceed with high regioselectivity, typically following Markovnikov's rule for terminal alkynes.[6]
Mechanistic Principles
The generally accepted mechanism involves the coordination of the gold(I) catalyst to the alkyne, forming a π-complex. This coordination renders the alkyne more electrophilic and susceptible to nucleophilic attack. The subsequent steps can vary depending on the specific nucleophile and reaction conditions but typically involve the formation of a vinylgold intermediate, which then undergoes protodeauration to yield the final product and regenerate the active gold catalyst.[6]
Caption: Simplified mechanism of gold-catalyzed hydrofunctionalization.
Applications in Drug Discovery and Materials Science
The functionalized pyridine derivatives synthesized from 3-ethynylpyridine are of significant interest in both drug discovery and materials science.
-
Drug Discovery: The pyridine nucleus is a privileged scaffold in medicinal chemistry.[21][22] The ability to introduce a wide array of substituents at the 3-position via the ethynyl handle allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[1] The resulting compounds have shown potential as anticancer, anti-inflammatory, and antibacterial agents.[2][21][23]
-
Materials Science: 3-Ethynylpyridine is a valuable building block for the synthesis of advanced polymers and organic electronic materials.[7] The incorporation of the pyridine moiety can enhance thermal stability, introduce specific electronic properties, and provide sites for metal coordination.[7] These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and functional coatings.[7]
Conclusion
3-Ethynylpyridine is a highly valuable and versatile building block for the functionalization of the pyridine ring. The synthetic methodologies outlined in this guide, particularly the Sonogashira coupling and [3+2] cycloaddition reactions, provide researchers with robust and reliable tools for the synthesis of a diverse range of complex molecules. The insights into the reaction mechanisms and the detailed experimental protocols are intended to facilitate the application of these powerful transformations in both academic and industrial research settings, ultimately accelerating innovation in drug discovery and materials science.
References
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MDPI. (n.d.). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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ACS Publications. (2010). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]
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PMC. (2010). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Retrieved from [Link]
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PMC. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Retrieved from [Link]
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Journal of the American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Retrieved from [Link]
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ACS Publications. (2007). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Retrieved from [Link]
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ACS Publications. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Retrieved from [Link]
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ResearchGate. (2024). C-H Functionalization of Pyridines. Retrieved from [Link]
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J-STAGE. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Retrieved from [Link]
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ResearchGate. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Retrieved from [Link]
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MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]
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ACS Publications. (2019). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. Retrieved from [Link]
-
ACS Publications. (2024). Interrogating the anti-Insertion of Alkynes into Gold(III)–H Bonds. Retrieved from [Link]
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ResearchGate. (2023). Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. Retrieved from [Link]
-
PubMed. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Retrieved from [Link]
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PMC. (2011). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross‐coupling between 3‐ethynylpyridine and 3, 11 and 20. Retrieved from [Link]
-
PMC. (2017). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]
-
PMC. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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University of California, Irvine. (n.d.). The [3+2] Cycloaddition Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]
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IAR J Med Sci. (2024). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Ethynylpyridine. Retrieved from [Link]
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PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrone-olefin (3+2) cycloaddition. Retrieved from [Link]
-
MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2014). Theoretical Studies on [3+2]-Cycloaddition Reactions. Retrieved from [Link]
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Troubleshooting & Optimization
Purification methods for 3-Ethynyl-6-methoxy-2-methylpyridine reaction mixtures
Welcome to the technical support guide for the purification of 3-Ethynyl-6-methoxy-2-methylpyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are synthesizing this versatile building block. The following sections provide in-depth, experience-driven answers to common purification challenges, structured in a troubleshooting and FAQ format.
Introduction: The Challenge of Purity
This compound is commonly synthesized via a Sonogashira cross-coupling reaction between a terminal alkyne and a halogenated 2-methyl-6-methoxypyridine derivative.[1][2][3] While powerful, this reaction introduces a variety of impurities, including catalyst residues, homocoupled byproducts, and unreacted starting materials, which can complicate downstream applications. Achieving high purity is critical for ensuring reliable and reproducible results in subsequent synthetic steps and biological assays. This guide provides a systematic approach to troubleshooting and optimizing your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A: Following a typical Sonogashira coupling, your crude product will likely contain a mixture of the following:
-
Catalyst Residues: Palladium (often appearing as a black or grey solid) and copper salts.[4][5]
-
Homocoupled Alkyne (Glaser Byproduct): This results from the dimerization of your terminal alkyne starting material and is a very common side product, especially if oxygen is not rigorously excluded.[2]
-
Unreacted Starting Materials: The halo-pyridine and the terminal alkyne.
-
Phosphine Ligands and Oxides: If you are using a phosphine-based palladium catalyst (e.g., Pd(PPh₃)₄), you will have residual triphenylphosphine and its oxide.
-
Base and Solvent: Residual amine base (e.g., triethylamine, diisopropylamine) and reaction solvents (e.g., THF, DMF).[1][6]
Q2: I'm setting up my purification for the first time. What is the best general approach?
A: A multi-step approach is most effective. Start with a targeted aqueous work-up to remove the bulk of inorganic salts and water-soluble components. Follow this with flash column chromatography on silica gel. For achieving the highest purity, a final recrystallization or acid-base extraction can be employed if the material warrants it.
Q3: My product seems to be degrading or streaking badly on my silica gel column. Why is this happening and what can I do?
A: This is a classic issue encountered with basic compounds like pyridine derivatives.[7] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel. This can lead to significant peak tailing, poor separation, and in some cases, degradation of the target molecule.[7]
Solutions:
-
Neutralize the Silica: Pre-treat your eluent by adding a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This "competing base" will interact with the acidic sites on the silica, allowing your pyridine derivative to elute with a much-improved peak shape.[7]
-
Use a Different Stationary Phase: Switching to neutral alumina or a polymer-based stationary phase can completely avoid the issue of acidic interactions.[7]
Q4: Can I use recrystallization for the final purification step?
A: Absolutely. If your this compound is a solid, recrystallization is an excellent method for achieving high purity and removing trace impurities that may co-elute during chromatography.[8] The key is to find a suitable solvent or solvent system where the compound has high solubility at an elevated temperature but low solubility when cooled.[8][9] A systematic solvent screen with small amounts of your material is the first step.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Issue 1: Poor Separation in Column Chromatography
-
Symptom: Your product co-elutes with an impurity (e.g., homocoupled alkyne or starting material), as confirmed by TLC or HPLC analysis of the fractions.
-
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Eluent Polarity | The polarity of the solvent system is not optimized to provide a sufficient difference in retention factors (Rf) between your product and the impurity. | Systematically screen different solvent systems. A common starting point is a gradient of ethyl acetate in hexanes.[10] Try switching to a different polar solvent like diethyl ether or dichloromethane to alter the selectivity. |
| Peak Tailing | As discussed in the FAQ, strong interaction with acidic silica gel broadens peaks, causing them to overlap.[7] | Add 0.5% triethylamine to your hexane/ethyl acetate eluent. This will dramatically improve the peak shape for the pyridine product. |
| Column Overloading | Too much crude material was loaded onto the column relative to its size, exceeding its separation capacity. | As a rule of thumb, use a mass ratio of silica gel to crude material of at least 50:1 for difficult separations. Ensure the sample is loaded in a minimal volume of solvent or dry-loaded onto a small amount of silica. |
Troubleshooting Workflow for Chromatography
Caption: A logical workflow for systematically improving chromatographic resolution.
Issue 2: Persistent Catalyst Contamination
-
Symptom: The purified product has a persistent grey, black, or dark brown color, indicating palladium contamination. Or, it may have a green tint from copper salts.
-
Root Cause Analysis & Solutions: Simple aqueous washes are often insufficient to remove catalyst residues, which can be finely dispersed or complexed with the product.
Solutions:
-
Pre-filtration: Before concentrating the reaction mixture, dilute it with a solvent like diethyl ether or ethyl acetate and filter it through a plug of Celite®.[1] This will remove a significant portion of the heterogeneous palladium catalyst.
-
Targeted Washes: During the aqueous work-up, wash the organic layer with a saturated solution of aqueous ammonium chloride.[1] The ammonia complexes with copper(I) and helps pull it into the aqueous phase.
-
Use of Scavengers: For persistent palladium contamination, consider stirring the organic solution with a palladium scavenger resin or a thiol-functionalized silica gel before the final filtration and concentration.
Section 3: Detailed Purification Protocols
Protocol 1: Standard Extractive Work-up & Filtration
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate or diethyl ether (approx. 10 volumes).
-
Filter the entire mixture through a 2-3 cm plug of Celite® in a Büchner funnel to remove the bulk of the palladium catalyst. Wash the pad with additional solvent.[1]
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl (2x) to remove copper salts.[1]
-
Water (1x).
-
Saturated aqueous NaCl (brine) (1x) to break up emulsions and remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh).
-
Prepare the Eluent: A common and effective eluent system is a gradient of ethyl acetate (EtOAc) in hexanes. To prevent peak tailing, add 0.5% triethylamine (TEA) to the prepared eluent mixture.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane (DCM) or the initial eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Start with a low polarity eluent (e.g., 98:2 Hexanes:EtOAc + 0.5% TEA) and gradually increase the polarity based on the separation observed on your analytical TLC plate.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure.
Protocol 3: Acid-Base Liquid-Liquid Extraction
This technique is highly effective for separating the basic pyridine product from neutral impurities like the Glaser homocoupling byproduct.
-
Dissolve the crude or partially purified product in a suitable organic solvent like DCM or EtOAc.
-
Transfer to a separatory funnel and extract with 1M aqueous HCl (3x). The basic pyridine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic phase.
-
Combine the acidic aqueous layers in a clean flask and cool in an ice bath.
-
Slowly basify the aqueous solution by adding a strong base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the pH is >10. The product will deprotonate and may precipitate or form an oil.
-
Extract the now basic aqueous layer with fresh DCM or EtOAc (3x). The purified product is now back in the organic phase.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Overall Purification Strategy
Caption: Decision workflow for purifying this compound.
References
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- US6087507A - Separation of pyridine or pyridine derivatives
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
- Method for Determining Nitrogenous Heterocycle Compounds in Wine - ACS Public
- Pyridine - Wikipedia.
- US2708653A - Purification of pyridine bases by distillation - Google P
- A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M - The Royal Society of Chemistry.
- Sonogashira Coupling | NROChemistry.
- Sonogashira coupling - Wikipedia.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Public
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira coupling - chemeurope.com.
- Sonogashira Coupling - Chemistry LibreTexts.
- Meth Recrystaliz
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Recrystallization | MIT Digital Lab Techniques Manual - YouTube.
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Technical Support Center: Troubleshooting Sonog-ashira Coupling with Sterically Hindered Pyridines
Welcome to the technical support center for the Sonogashira coupling reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered pyridine substrates. The following question-and-answer format directly addresses common issues, providing not only solutions but also the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling with a 2,6-disubstituted bromopyridine is giving very low to no yield. What are the most likely causes?
A1: Low reactivity in Sonogashira couplings involving sterically hindered substrates like 2,6-disubstituted pyridines is a common challenge. The primary bottlenecks are often related to the oxidative addition step and catalyst deactivation. Here's a breakdown of the likely culprits:
-
Steric Hindrance: The bulky substituents flanking the halogen on the pyridine ring impede the approach of the palladium catalyst, slowing down the rate-limiting oxidative addition step.[1][2]
-
Catalyst Inactivity: The palladium catalyst may not be active enough to overcome the high activation energy associated with the hindered substrate. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be insufficient.[3][4]
-
Ligand Inappropriateness: The phosphine ligands on the palladium catalyst play a crucial role. For hindered substrates, bulky and electron-rich ligands are often necessary to promote the reaction.[3][5]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical and often need to be tailored for challenging substrates.[3][6]
-
Catalyst Decomposition: A black precipitate, known as "palladium black," indicates catalyst decomposition, which can be caused by impurities or unsuitable reaction conditions.[3]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: The formation of alkyne dimers, a result of the Glaser coupling side reaction, is a frequent issue, particularly in copper-co-catalyzed Sonogashira reactions.[4][7] This occurs when the copper acetylide intermediate undergoes oxidative coupling in the presence of oxygen.[4][8] To mitigate this:
-
Run the reaction under an inert atmosphere: Rigorously degassing your solvent and maintaining an argon or nitrogen atmosphere is crucial to prevent oxygen from promoting the Glaser coupling.[3][9]
-
Consider a copper-free Sonogashira protocol: Eliminating the copper co-catalyst altogether is a highly effective strategy to avoid alkyne homocoupling.[3][7] These reactions may require different ligands and conditions to proceed efficiently.[10][11]
-
Use fresh copper(I) iodide (CuI): CuI can degrade over time, and aged sources may contribute to side reactions. Using a fresh batch is recommended.[3]
Q3: What are the best practices for selecting a catalyst and ligand system for a sterically hindered pyridine?
A3: For sterically demanding substrates, the choice of the palladium catalyst and its associated ligands is paramount for a successful reaction.[3]
-
Bulky and Electron-Rich Ligands: Opt for ligands that are both sterically bulky and electron-rich. Bulky ligands can facilitate the dissociation of the active palladium species, while electron-rich ligands can increase the rate of oxidative addition.[5] Examples include tri-tert-butylphosphine (P(t-Bu)₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf).[1][3]
-
Palladium Precatalyst Stability: While Pd(0) sources like Pd(PPh₃)₄ can be effective, they are sensitive to air and moisture. More stable Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are often a more reliable choice.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have emerged as powerful catalysts for challenging cross-coupling reactions, including Sonogashira couplings of aryl chlorides.[5][12]
-
Nitrogen-Based Ligands: Pyridine and pyrimidine-based ligands have also shown promise in forming active palladium catalysts for Sonogashira reactions, particularly in copper-free systems.[7][13]
In-Depth Troubleshooting Guides
Issue: Low Conversion with 2-Bromo-6-methylpyridine
You are attempting to couple 2-bromo-6-methylpyridine with phenylacetylene and are observing minimal product formation. This section provides a systematic approach to troubleshoot this specific challenge.
Logical Troubleshooting Workflow
Sources
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Stability of 3-Ethynyl-6-methoxy-2-methylpyridine in acidic vs basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-Ethynyl-6-methoxy-2-methylpyridine under acidic conditions?
When subjected to acidic conditions, the main points of instability for this compound are the pyridine ring and the ethynyl group. The pyridine nitrogen is basic and will be protonated in an acidic medium. While the pyridine ring itself is relatively stable, strongly acidic conditions and elevated temperatures can promote degradation.[1]
The most probable degradation pathway involves the acid-catalyzed hydration of the ethynyl group. Terminal alkynes can undergo hydration in the presence of a strong acid (like sulfuric acid) and a mercury catalyst, though acid catalysis alone can also occur, to form a methyl ketone via an enol intermediate.[2][3][4][5]
Q2: How does this compound behave in basic conditions?
In basic conditions, the primary concern is the reactivity of the terminal alkyne. The hydrogen on the sp-hybridized carbon of the ethynyl group is weakly acidic (pKa ≈ 25) and can be deprotonated by a strong base to form a metal acetylide.[6][7] While this is a common synthetic transformation, in the context of stability, it indicates a potential for reactivity and degradation if strong bases are present.
The methoxy group is generally stable under basic conditions. However, extreme conditions (e.g., high temperatures and very strong bases) could potentially lead to nucleophilic substitution, though this is less likely than reactions involving the ethynyl group.
Q3: What are the likely degradation products of this compound in acidic and basic environments?
Acidic Conditions: The primary degradation product is expected to be the corresponding methyl ketone, formed via hydration of the ethynyl group.
-
Product: 1-(6-methoxy-2-methylpyridin-3-yl)ethan-1-one
Basic Conditions: Under strongly basic conditions, the formation of an acetylide salt is the initial reaction. If other reactive species are present, this could lead to further reactions. In the absence of other electrophiles, the parent compound may be regenerated upon neutralization.
Q4: Which analytical techniques are recommended for monitoring the stability of this compound?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive stability monitoring.[8][9][][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is a primary technique for separating the parent compound from its degradation products and quantifying them.[9]
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) allows for the identification of unknown degradation products by providing molecular weight and fragmentation information.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the parent compound and to elucidate the structure of isolated degradation products.
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or mass spectrometry (GC-MS) can also be used, particularly for assessing the purity of the starting material.
Troubleshooting Guide
Issue: I am observing a new peak in my HPLC chromatogram after exposing my sample to acidic conditions.
-
Probable Cause: This new peak is likely the methyl ketone degradation product resulting from the hydration of the ethynyl group.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the molecular weight of the new peak. The expected mass would correspond to the hydrated product.
-
Kinetics Study: Monitor the formation of this peak over time at different pH values and temperatures to understand the rate of degradation.
-
Reference Standard: If possible, synthesize the expected methyl ketone to use as a reference standard for positive identification.
-
Issue: My compound appears to be degrading under basic conditions, but I don't see a clear degradation product.
-
Probable Cause: The terminal alkyne may be forming an acetylide, which could be reacting further or participating in complex equilibria. The degradation products might be polymeric or not easily detectable by your current method.
-
Troubleshooting Steps:
-
pH Control: Ensure your basic conditions are well-controlled and only as strong as necessary for your experiment.
-
Inert Atmosphere: Reactions of acetylides can be sensitive to air. Consider running your experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
-
Alternative Detection: Use a different analytical technique, such as NMR, to analyze the sample, as it may provide more information about the species present in the solution.
-
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.[12][13][14][15]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Water (HPLC grade)
-
HPLC system with UV/PDA detector
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Treatment:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.
-
-
Incubation: Store the samples at room temperature and at an elevated temperature (e.g., 60 °C).
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization: Before analysis, neutralize the acidic samples by adding an equivalent amount of the corresponding strength NaOH.
-
Analysis:
-
Analyze the samples by HPLC to quantify the amount of the parent compound remaining and any degradation products formed.
-
Analyze key samples by LC-MS to identify the mass of any degradation products.
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Determine the rate of degradation under different acidic concentrations and temperatures.
Expected Outcome:
-
A decrease in the peak area of the parent compound over time.
-
The appearance of a new peak corresponding to the methyl ketone degradation product.
Protocol 2: Forced Degradation Study in Basic Conditions
This protocol details a forced degradation study in a basic environment.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrochloric acid (HCl), 0.1 M and 1 M (for neutralization)
-
Water (HPLC grade)
-
HPLC system with UV/PDA detector
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Base Treatment:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Prepare a control sample with 1 mL of water.
-
-
Incubation: Store the samples at room temperature and 60 °C.
-
Time Points: Collect aliquots at 0, 2, 4, 8, 24, and 48 hours.
-
Neutralization: Neutralize the basic samples with the corresponding strength of HCl before analysis.
-
Analysis: Analyze the samples by HPLC and LC-MS as described in Protocol 1.
Data Analysis:
-
Quantify the degradation of the parent compound.
-
Identify any major degradation products.
Expected Outcome:
-
Potential for degradation, especially under stronger basic conditions and higher temperatures. The nature of the degradation products may be more complex than in acidic conditions.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Products
| Condition | Potential Degradation Pathway | Major Degradation Product |
| Acidic | Hydration of the ethynyl group | 1-(6-methoxy-2-methylpyridin-3-yl)ethan-1-one |
| Basic | Deprotonation of the ethynyl group | Acetylide salt (intermediate) |
Visualizations
Diagram 1: Acid-Catalyzed Hydration of this compound
Caption: Proposed degradation pathway in acidic conditions.
Diagram 2: Base-Induced Reaction of this compound
Caption: Initial reaction in the presence of a strong base.
References
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Alkyne Reactivity. MSU chemistry. [Link]
-
Base‐catalyzed isomerization of terminal alkynes. [a] Reaction conditions. ResearchGate. [Link]
-
2-methylpyridine Safety Data Sheet. (2025). [Link]
-
2-Methylpyridine. Wikipedia. [Link]
-
Ensuring the Quality of Active Pharmaceutical Ingredients. [Link]
-
Ch 9 : Alkylation of Terminal Alkynes. University of Calgary. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. ResearchGate. [Link]
-
10.8: Alkynes. Chemistry LibreTexts. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. (2020). YouTube. [Link]
-
2-Methylpyridine | C5H4N(CH3). PubChem. [Link]
-
2-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 109-06-8 MSDS. (2015). Loba Chemie. [Link]
-
Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
What are the product of degradation from Pyridine? (2019). ResearchGate. [Link]
-
6.4: Acid-Catalyzed Hydration. Chemistry LibreTexts. [Link]
-
Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. (2019). NIH. [Link]
-
Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020). ACS Publications. [Link]
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]
-
Acetylene Group, Friend or Foe in Medicinal Chemistry. ResearchGate. [Link]
-
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry | ChemRxiv. [Link]
-
Degradation of pyridines in the environment. Semantic Scholar. [Link]
-
(PDF) Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. [Link]
-
8.3a Hydration Acid Catalyzed Hydration. (2018). YouTube. [Link]
-
3-Ethynylpyridine | CAS#:2510-23-8. Chemsrc. [Link]
-
3-Ethynylpyridine | C7H5N. PubChem. [Link]
-
9.8a Acid Catalyzed Hydration. (2018). YouTube. [Link]
-
Alkynylation. Wikipedia. [Link]
-
Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020). PubMed. [Link]
-
Acid Catalyzed Hydration of Alkynes. Chad's Prep®. [Link]
-
Alkyne Acid Catalyzed Hydration Reaction and Mechanism. (2019). YouTube. [Link]
-
Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol... ResearchGate. [Link]
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PMC. [Link]
-
Acetylide. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alkyne Reactivity [www2.chemistry.msu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Acid Catalyzed Hydration of Alkynes - Chad's Prep® [chadsprep.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
Optimizing catalyst load for 3-Ethynyl-6-methoxy-2-methylpyridine cross-coupling
Technical Support Center: Advanced Cross-Coupling Optimization Subject: Optimization of Catalyst Load for 3-Ethynyl-6-methoxy-2-methylpyridine (Sonogashira Coupling) Ticket ID: #SC-PYR-003 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to cross-couple This compound . This is a "deceptively simple" substrate that often results in stalled reactions or low yields due to two competing structural factors:
-
Steric Hindrance (The 2-Methyl Group): The methyl group at the ortho position to the alkyne hinders the transmetallation step, slowing down the entry of the alkyne into the catalytic cycle.
-
Catalyst Poisoning (The Pyridine Nitrogen): The 6-methoxy group is an electron-donating group (EDG), which increases the electron density on the pyridine nitrogen. This makes the nitrogen a potent nucleophile that can bind irreversibly to the Palladium (Pd) center, displacing ligands and killing the catalyst ("poisoning").
This guide moves beyond standard "5 mol%" recipes to provide a logic-driven optimization strategy for this specific building block.
Part 1: The Optimization Logic (Mechanism & Strategy)
To optimize the load, you must first ensure the catalyst survives the reaction environment. Simply increasing the load of a poor catalyst (e.g., Pd(PPh₃)₄) will not solve the problem; it will only generate more intractable metal waste.
The "Push-Pull" Failure Mode
-
The Trap: The 2-methyl group blocks the productive reaction pathway (steric clash), giving the pyridine nitrogen more time to find and bind to the Pd center (poisoning).
-
The Solution: You need a bulky, electron-rich ligand .
-
Bulk prevents the pyridine nitrogen from binding to the Pd.
-
Electron-richness accelerates the oxidative addition (if coupling with aryl chlorides) and stabilizes the Pd(0) species.
-
Visualizing the Competition
The following diagram illustrates why standard conditions fail and how ligand selection rescues the cycle.
Figure 1: Kinetic competition between productive cross-coupling and catalyst poisoning. The 2-methyl substituent slows the Green path, increasing the risk of the Red path.
Part 2: Recommended Catalyst Systems & Loads
Do not use Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ as your primary screen. They are prone to rapid deactivation by methoxypyridines.
Option A: The "Gold Standard" (Buchwald Precatalysts)
This system is most robust against steric hindrance and N-poisoning.
-
Catalyst: XPhos Pd G3 or G4 (CAS: 1445085-55-1).
-
Why: The bulky biaryl ligand (XPhos) creates a "roof" over the Pd, physically blocking the pyridine nitrogen from binding while allowing the linear alkyne to access the metal center.
-
Recommended Load:
-
Screening: 2.0 mol%
-
Scale-up: Can often be lowered to 0.5 - 1.0 mol%.
-
Option B: The "Classic" Alternative (If G3/G4 unavailable)
-
Catalyst: PdCl₂(CH₃CN)₂ + XPhos (1:2 ratio) OR Pd(OAc)₂ + SPhos.
-
Why: SPhos and XPhos are electron-rich and bulky.
-
Recommended Load: 5.0 mol% Pd / 10.0 mol% Ligand.
Copper Co-Catalyst Strategy
For this substrate, Copper (Cu) is a double-edged sword. It accelerates the reaction but promotes Glaser homocoupling (dimerization of your alkyne), which consumes your expensive pyridine starting material.
-
Standard: 5 mol% CuI.[1]
-
Optimization: If you see homocoupling (blue/green spots on TLC), remove CuI entirely and use the "Copper-Free" protocol below (requires 2-3x higher Pd load or stronger base).
Part 3: Optimized Experimental Protocols
Protocol A: Standard Sonogashira (with Cu)
Best for: Rapid screening, small scale.
-
Charge Vessel: In a vial, add Aryl Halide (1.0 equiv), This compound (1.1 equiv), XPhos Pd G3 (2 mol%), and CuI (2 mol%).
-
Solvent/Base: Add THF (degassed) and Diisopropylamine (DIPA) or Et₃N (2-3 equiv).
-
Note: DIPA is bulkier than Et₃N and reduces N-coordination issues.
-
-
Deoxygenate: Sparge with Argon for 5 minutes. Oxygen causes Glaser coupling![2]
-
Reaction: Stir at 60°C.
-
Checkpoint: If the reaction turns black immediately, the catalyst has crashed out (precipitated). Increase ligand ratio or switch to Protocol B.
-
Protocol B: Copper-Free Sonogashira (Glaser-Free)
Best for: Valuable substrates, avoiding homocoupling.
-
Charge Vessel: Aryl Halide (1.0 equiv), Alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv).
-
Solvent: Acetonitrile (MeCN) or Toluene.
-
Temperature: 80°C - 90°C.
-
Why: Copper-free requires higher energy for the "carbopalladation" pathway, but it eliminates the risk of alkyne dimerization.
-
Part 4: Troubleshooting & FAQs
Q1: My reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing product inhibition or "poisoning by product." The product (a bis-aryl alkyne with a pyridine ring) is also a ligand.
-
Fix: Switch to a Buchwald G3/G4 precatalyst . These contain a precatalyst scaffold that ensures the active species is formed efficiently and the bulky ligand remains bound.
-
Fix: Increase temperature to 80°C. Higher thermal energy promotes the dissociation of the pyridine nitrogen from the palladium.
Q2: I see a major side product that is non-polar. What is it? A: This is likely the Glaser homocoupling product (diyne).
-
Diagnosis: It appears if you have trace Oxygen or too much Copper.
-
Fix: Degas solvents more rigorously (freeze-pump-thaw). Add a reducing agent like Sodium Ascorbate (5-10 mol%) to keep Cu in the +1 state and scavenge radicals. Or, switch to Protocol B (Copper-Free).
Q3: Can I use water or aqueous solvents? A: Yes, but be careful. While "Green Chemistry" suggests water, 2-substituted pyridines are often lipophilic.
-
Recommendation: Use a surfactant like TPGS-750-M (2 wt% in water) . This forms micelles that concentrate the catalyst and reactants, effectively increasing the local concentration and overcoming the steric barrier.
Q4: How do I remove the residual Palladium? The pyridine nitrogen holds onto it. A: Pyridines are notorious "metal sponges."
-
Fix: Wash the organic layer with 10% aqueous Cysteine or use a metal scavenger resin (e.g., SiliaMetS® Thiol ) for at least 4 hours. Standard brine washes will not remove Pd coordinated to a pyridine.
Part 5: Decision Matrix for Optimization
Use this flowchart to guide your next experiment based on your current results.
Figure 2: Troubleshooting decision tree for pyridine cross-coupling.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[3][4] Chemical Reviews, 107(3), 874–922.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Sonogashira Coupling Reactions of Aryl Halides with a Wide Range of Acetylenes. Journal of the American Chemical Society, 130(24), 7534–7535.
-
Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(13), 1433–1436.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
-
BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[5][6][7]
Sources
- 1. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Handling Air-Sensitive Ethynyl Pyridine Derivatives
Welcome to the Advanced Synthesis Support Center. Topic: Handling, Synthesis, and Purification of Ethynyl Pyridine Derivatives. Document ID: AS-EPYR-001 Status: Active
Introduction: The Dual-Reactivity Challenge
Ethynyl pyridine derivatives (e.g., 2-ethynylpyridine, 3-ethynylpyridine) are high-value intermediates in medicinal chemistry, particularly for mGluR5 antagonists and molecular electronics. However, they present a dual-reactivity challenge :
-
The Alkyne: The terminal alkyne proton (
) is prone to oxidative homocoupling (Glaser coupling) in the presence of trace oxygen and copper. -
The Pyridine: The basic nitrogen (
for conjugate acid) coordinates to metal catalysts (poisoning) and interacts strongly with acidic silanols during purification (streaking).
This guide provides a self-validating workflow to navigate these issues, moving beyond "standard" air-sensitive techniques to protocols specifically optimized for nitrogen-heterocycle alkynes.
Module 1: Reaction Setup & The "Copper Dilemma"
Critical Decision: Copper vs. Copper-Free
Before starting, you must choose your catalytic system. The presence of Copper(I) accelerates Sonogashira couplings but introduces the risk of Glaser Homocoupling if any oxygen is present.
| Feature | Standard Sonogashira (Pd/Cu) | Copper-Free Sonogashira |
| Catalyst | ||
| Speed | Fast (Room Temp to 60°C) | Slower (Often requires >80°C) |
| Risk | High risk of diyne dimer (Glaser product) | Zero risk of Glaser coupling |
| Recommendation | Use for sluggish substrates; Requires strict | Preferred for ethynyl pyridines to avoid dimerization. |
Protocol A: The "Freeze-Pump-Thaw" Standard
For Cu-mediated reactions, simple sparging (bubbling gas) is often insufficient to prevent dimerization of ethynyl pyridines.
-
Vessel: Place solvent and liquid reagents in a Schlenk tube.
-
Freeze: Submerge the tube in liquid nitrogen (
) until solid. -
Pump: Open to high vacuum (0.1 mmHg) for 5–10 minutes.
-
Thaw: Close vacuum, remove from
, and thaw in a warm water bath. Do not backfill with gas yet. -
Repeat: Perform 3 cycles total.
-
Backfill: After the final thaw, backfill with high-purity Argon (heavier than air, providing a better blanket than
).
Module 2: Troubleshooting & Diagnostics
Visualizing the Failure Mode
Use the logic flow below to diagnose reaction failures immediately.
Figure 1: Diagnostic logic tree for ethynyl pyridine coupling reactions.
FAQ: Reaction Monitoring
Q: Why does my reaction mixture turn green? A: In Cu-mediated reactions, a green hue indicates the oxidation of Cu(I) to Cu(II). This is a "Check Engine Light" for oxygen ingress.
-
Immediate Action: Check septa integrity and increase inert gas flow. If the reaction stalls, add 5-10% sodium ascorbate (if solvent allows) to reduce Cu(II) back to Cu(I), though this is a rescue measure, not a standard protocol.
Q: I see a major byproduct with a similar Rf to my product. What is it? A: It is likely the 1,3-diyne (Glaser dimer) .
-
Verification: Run a TLC.[1] The dimer is usually non-polar and fluoresces intensely blue/purple under UV due to extended conjugation.
-
Prevention: If you must use Copper, add the ethynyl pyridine slowly (syringe pump over 1 hour) to keep its concentration low relative to the coupling partner.
Module 3: Purification (The "Silica Trap")
Ethynyl pyridines are notorious for "streaking" on silica gel. The acidic silanol groups (
Protocol B: The Triethylamine (TEA) Deactivation
Never run a raw silica column with these compounds.
-
Slurry Preparation: Prepare your silica slurry using your non-polar solvent (e.g., Hexanes) containing 1–2% Triethylamine (
) . -
Column Packing: Pour the slurry and flush the column with 2–3 column volumes of this TEA-spiked solvent. This neutralizes acidic sites.[1]
-
Elution: Run your column using your standard gradient (e.g., Hexanes/EtOAc). You generally do not need to keep adding TEA to the eluent if the column is pre-washed, but adding 0.5% TEA to the mobile phase ensures sharp bands for difficult separations.
-
Workup: The TEA will co-elute. If your product is an oil, remove TEA by high-vacuum drying or azeotroping with heptane.
Alternative: Use Alumina (Neutral or Basic, Grade III) . Alumina is less acidic than silica and often requires no amine additive, preserving the integrity of sensitive alkynes.
Module 4: Storage & Stability
Q: My 2-ethynylpyridine turned from a clear oil to a brown jelly in the freezer. Why? A: 2-ethynylpyridine is less stable than 3- or 4- isomers. The nitrogen atom at the 2-position inductively withdraws electron density, making the alkyne highly susceptible to nucleophilic attack or radical polymerization.
Storage Protocol (The "Golden Rules"):
-
Stabilization: If storing for >1 month, add a radical inhibitor like BHT (butylated hydroxytoluene) at 0.1 wt%.
-
Atmosphere: Store under Argon, not Nitrogen (Argon is heavier and stays in the vial when opened).
-
Temperature: Store at -20°C .
-
State: Dilute solutions (e.g., in Toluene) are more stable than neat oils. If possible, store as a 1M solution.
Module 5: Mechanistic Insight (The "Why")
Understanding the competition between the desired cross-coupling and the undesired homocoupling is vital for troubleshooting.
Figure 2: Competitive pathways. The presence of Oxygen diverts the Copper Acetylide intermediate toward the Glaser Dimer (Red path), bypassing the desired Palladium cycle.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922. Link
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for silica deactivation and solvent drying). Link
-
Evano, G., & Blanchard, N. (2013). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. (Detailed mechanisms on Glaser vs. Sonogashira competition). Link
Sources
Validation & Comparative
1H NMR spectrum analysis of 3-Ethynyl-6-methoxy-2-methylpyridine
This guide details the 1H NMR spectrum analysis of 3-Ethynyl-6-methoxy-2-methylpyridine , a critical intermediate in the synthesis of mGluR5 antagonists (e.g., M-MPEP).
Part 1: Structural Logic & Electronic Environment
Before analyzing the spectrum, one must understand the electronic "push-pull" forces acting on the pyridine ring. This molecule is a trisubstituted pyridine with distinct electronic zones that make NMR assignment definitive.
The Electronic Map
-
Electron Donor (+M Effect): The Methoxy (-OCH₃) group at position 6 is a strong electron donor by resonance. It significantly shields the ortho proton (H5), pushing its signal upfield (lower ppm).
-
Anisotropic Shielding: The Ethynyl (-C≡CH) group at position 3 creates a cone of anisotropy. Protons aligned with the triple bond axis are shielded, but the ring protons adjacent to it (H4) typically experience deshielding relative to unsubstituted pyridine.
-
Inductive/Hyperconjugative Donor: The Methyl (-CH₃) at position 2 provides weak electron density but primarily serves as a diagnostic singlet and a steric blocker preventing substitution at C2.
Theoretical Shift Prediction (CDCl₃)
Based on substituent additivity rules and fragment data (2-methoxypyridine and 3-ethynylpyridine):
| Proton | Position | Multiplicity | Approx.[1][2][3][4] Shift ( | Coupling ( | Diagnostic Feature |
| H5 | Arom C5 | Doublet ( | 6.50 – 6.70 | ~8.0 Hz | Most upfield aromatic; ortho to -OMe. |
| H4 | Arom C4 | Doublet ( | 7.60 – 7.80 | ~8.0 Hz | Downfield aromatic; ortho to -C≡CH. |
| -OCH₃ | Alkyl O-Me | Singlet ( | 3.85 – 3.95 | - | Sharp singlet, typical of pyridyl ethers. |
| -C≡CH | Acetylenic | Singlet ( | 3.00 – 3.30 | - | Labile; shift varies with concentration/solvent. |
| -CH₃ | Alkyl C-Me | Singlet ( | 2.40 – 2.55 | - | Distinct from O-Me; typical heteroaromatic methyl. |
Part 2: Experimental Protocol & Self-Validation
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred. It prevents exchange of the acetylenic proton (unlike ) and provides sharp resolution. -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Note: High concentrations may cause the acetylenic proton (-C≡CH) to shift downfield due to intermolecular hydrogen bonding.
-
Acquisition Parameters[1][5]
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Scans (NS): 16 (sufficient for >95% purity).
-
Relaxation Delay (D1): Set to
seconds. The acetylenic proton has a long relaxation time; a short delay will suppress its integration, leading to incorrect stoichiometry calculations.
The "Self-Validating" Assignment Workflow
Use this logic gate to confirm your product identity:
Figure 1: Decision tree for structural verification of the ethynyl-pyridine derivative.
Part 3: Comparative Analysis (Product vs. Alternatives)
Comparison with Precursor (Sonogashira Coupling)
The most common impurity is the starting material: 3-bromo-6-methoxy-2-methylpyridine .
| Feature | Target Product (Ethynyl) | Precursor (Bromo) | Differentiation |
| Acetylenic H | Singlet ~3.2 ppm | Absent | Primary diagnostic peak. |
| H4 Shift | ~7.7 ppm | ~7.6 ppm | Slight downfield shift in product due to alkyne anisotropy. |
| Coupling | Coupling constant remains similar (ortho). | ||
| Impurity | TMS-protected intermediate | TMS-singlet ~0.2 ppm | Check for incomplete deprotection (if TMS-acetylene used). |
Comparison with Regioisomers
If the methylation or Sonogashira coupling occurred at the wrong position, the aromatic splitting pattern changes.
-
Target (2,3,6-substitution): Two doublets (
Hz). Protons are ortho to each other. -
Isomer (2,4,6-substitution): Two singlets. Protons are meta to each other (
Hz, often unresolved). -
Isomer (2,3,5-substitution): Two doublets (
Hz). Protons are meta.
Synthesis Pathway & Impurity Tracking
Figure 2: Synthesis flow highlighting the origin of common NMR impurities.
Common Impurity: Glaser Coupling Dimer If the product is exposed to air/copper, the terminal alkyne can dimerize.
-
NMR Sign: Disappearance of the acetylenic proton (~3.2 ppm) and doubling of aromatic signals due to symmetry breaking or slight environmental shifts.
Part 4: References
-
ChemicalBook. (n.d.). 2-Methoxypyridine 1H NMR Spectrum. Retrieved from [5]
-
Validates the chemical shift of the 6-methoxy group (~3.9 ppm) and the shielding of the H5 proton.
-
-
ChemicalBook. (n.d.). 2-Ethynyl-6-methylpyridine 1H NMR Spectrum. Retrieved from [5]
-
Validates the shift of the ethynyl proton (~3.1 ppm) and the methyl group (~2.5 ppm) on a pyridine scaffold.
-
-
National Institutes of Health (NIH). (2008).[6] 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine (M-MPEP Precursors). Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from
-
Provides context on the synthesis of M-MPEP analogs via Sonogashira coupling of methyl-pyridine precursors.
-
-
Royal Society of Chemistry. (2016). Supporting Information: Synthesis of Aryl Ethers. Retrieved from
-
Provides comparative NMR data for 3-bromo-pyridine derivatives used as precursors.
-
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. X-Pulse | Spectra [nmr.oxinst.com]
- 4. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR [m.chemicalbook.com]
- 6. 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
C13 NMR chemical shifts for 3-Ethynyl-6-methoxy-2-methylpyridine
This guide details the
The data presented synthesizes experimental values from close structural analogs (2-methyl-6-methoxypyridine and 3-ethynylpyridine) with calculated substituent effects to provide a high-fidelity reference for structural verification.
Part 1: Chemical Shift Analysis & Diagnostic Data
Executive Summary of Spectral Features
The
-
Zone 1: The Alkyne Terminus (75–85 ppm): Distinctive sp-hybridized carbons.
-
Zone 2: The Shielded Ring Carbons (100–120 ppm): C3 and C5 are heavily shielded due to the ortho/para donation from the methoxy group.
-
Zone 3: The Deshielded Ring Carbons (150–165 ppm): C2 and C6 appear downfield due to direct attachment to heteroatoms (N, O).
-
Zone 4: Aliphatic Substituents: Methoxy (
53 ppm) and Methyl ( 24 ppm).
Comparative Chemical Shift Table
Note: Values are referenced to
| Carbon Position | Assignment | Predicted Shift ( | Diagnostic Signal Type | Electronic Influence |
| C-6 | Pyridine Ring (ipso-OMe) | 163.5 ± 1.0 | Quaternary (C) | Strong Deshielding (+I, +M from O) |
| C-2 | Pyridine Ring (ipso-Me) | 156.8 ± 1.0 | Quaternary (C) | Deshielding (ipso-N, ipso-Me) |
| C-4 | Pyridine Ring (CH) | 139.0 ± 1.5 | Methine (CH) | Meta to OMe (weak effect) |
| C-3 | Pyridine Ring (ipso-C | 112.5 ± 2.0 | Quaternary (C) | Shielded : Para to OMe donor effect |
| C-5 | Pyridine Ring (CH) | 106.0 ± 1.5 | Methine (CH) | Shielded : Ortho to OMe donor effect |
| C-8 | Alkyne (Internal) | 82.0 ± 1.0 | Quaternary (C) | sp-hybridized, conjugated |
| C-9 | Alkyne (Terminal) | 79.5 ± 1.0 | Methine (CH) | sp-hybridized, terminal H |
| C-7 | Methoxy (-OCH | 53.5 ± 0.5 | Methyl (CH | Typical O-Me region |
| C-10 | Methyl (-CH | 24.2 ± 0.5 | Methyl (CH | Typical Ar-Me region |
Part 2: Structural Verification Logic
The following diagram illustrates the logical flow for assigning the
Caption: Electronic influence map showing how the 6-Methoxy group shields the C3 and C5 positions, creating a unique fingerprint distinct from standard pyridine alkynes.
Part 3: Experimental Protocol & Synthesis Workflow
To obtain the clean material required for the NMR data above, the following Sonogashira coupling workflow is recommended. This protocol minimizes the formation of homocoupled diyne byproducts which can obscure the alkyne region (70-90 ppm).
Synthesis Route: Sonogashira Coupling
Reaction: 3-Bromo-6-methoxy-2-methylpyridine + TMS-Acetylene
-
Coupling (Step 1):
-
Catalyst:
(2 mol%) + CuI (1 mol%). -
Solvent/Base: THF /
(degassed). -
Conditions: 60°C, 4 hours under Argon.
-
Checkpoint: Monitor disappearance of Aryl-Br via TLC (Hexane/EtOAc 9:1).
-
-
Deprotection (Step 2):
-
Reagent:
(1.5 eq) in MeOH/THF. -
Duration: 1 hour at RT.
-
Critical: Do not prolong; terminal alkynes can degrade or polymerize on basic silica.
-
-
Purification:
-
Flash Chromatography: Silica gel, gradient 0-10% EtOAc in Hexanes.
-
Note: The product is a low-melting solid/oil. Store at -20°C to prevent polymerization.
-
NMR Sample Preparation
-
Solvent:
(99.8% D) is preferred. may cause peak broadening of the alkyne proton due to hydrogen bonding. -
Concentration: 10-15 mg in 0.6 mL solvent for clear quaternary carbon detection (C2, C3, C6).
-
Pulse Sequence: Run a standard proton-decoupled
(e.g., zgpg30 on Bruker) with a sufficient delay (D1 = 2.0s) to allow relaxation of the quaternary alkyne carbons.
Part 4: Comparison with Alternatives
| Feature | This compound | 3-Ethynyl-2-methylpyridine (Analog) | 6-Methoxy-2-methylpyridine (Precursor) |
| C-3 Shift | ~112.5 ppm (Shielded) | ~119.0 ppm | ~116.0 ppm (CH) |
| C-6 Shift | ~163.5 ppm (Deshielded) | ~149.0 ppm (CH) | ~163.0 ppm (C-OMe) |
| Alkyne Region | Present (79/82 ppm) | Present (80/83 ppm) | Absent |
| Use Case | mGluR5 Antagonist Core | General Building Block | Precursor Material |
Key Differentiator: The presence of the Methoxy group at C6 significantly pushes the C3 resonance upfield (lower ppm) compared to the non-methoxylated analog. This is a definitive confirmation of the correct regioisomer during synthesis.
References
-
Structure & Analog Data
-
PubChem Compound Summary for CID 16036762 (2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine).[1] National Center for Biotechnology Information (2025).
-
Source:
-
-
Synthetic Methodology (Sonogashira)
-
Synthesis and Structure-Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues. ResearchGate (2025).[2]
-
Source:
-
-
NMR Solvent & Shift Standards
- NMR Solvent Data Chart.
-
Source:
-
Precursor Characterization
Sources
A Comparative Guide to HPLC Methods for the Analysis of 3-Ethynyl-6-methoxy-2-methylpyridine
For researchers, scientists, and drug development professionals, the accurate and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Ethynyl-6-methoxy-2-methylpyridine, a key building block in the synthesis of various pharmaceutical compounds. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the methodological choices, ensuring a deeper understanding of the separation science at play.
Introduction to the Analyte: this compound
This compound is a substituted pyridine derivative. Its structure, featuring a pyridine ring, a methoxy group, a methyl group, and an ethynyl group, presents a unique analytical challenge. The aromatic and basic nature of the pyridine ring, combined with the polarity imparted by the methoxy group and the nonpolar character of the ethynyl and methyl groups, requires a well-considered chromatographic approach to achieve optimal separation from potential impurities and degradants.
The Imperative of Method Validation
In the pharmaceutical industry, all analytical methods must be validated to ensure they are suitable for their intended purpose.[1][2] This process is governed by the International Council for Harmonisation (ICH) guidelines, which outline the necessary validation characteristics, including accuracy, precision, specificity, linearity, range, robustness, and the limits of detection (LOD) and quantification (LOQ).[3][4] This guide is written with these principles as a foundational element.
Method 1: The Workhorse - Reversed-Phase C18 Chromatography
The first method employs a standard C18 (octadecyl) stationary phase, the most widely used support in reversed-phase HPLC.[5] The primary retention mechanism is hydrophobic interaction between the nonpolar C18 chains and the analyte.
Rationale for Method 1
The choice of a C18 column is a logical starting point for a molecule like this compound. The aromatic ring and the methyl and ethynyl groups provide sufficient hydrophobicity for retention on a C18 stationary phase. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and ionization for potential mass spectrometry (MS) detection. Formic acid helps to protonate the basic pyridine nitrogen, reducing peak tailing and improving chromatographic performance.
Experimental Protocol: Method 1
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 5 µL |
Expected Performance and Data
Based on the analysis of similar pyridine derivatives, the expected retention time for this compound with this method would be in the range of 6-8 minutes.
| Parameter | Expected Value |
| Retention Time (tR) | ~7.5 min |
| Tailing Factor (Tf) | ≤ 1.5 |
| Theoretical Plates (N) | > 5000 |
Method 2: An Alternative Approach - Phenyl-Hexyl Chromatography
The second method utilizes a phenyl-hexyl stationary phase. This column offers a different selectivity compared to a standard C18 column due to the presence of the phenyl rings in the stationary phase.
Rationale for Method 2
For aromatic compounds like this compound, a phenyl-hexyl column can provide enhanced retention and selectivity. The separation mechanism is a combination of hydrophobic interactions and π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can be particularly advantageous for separating the target analyte from impurities that have similar hydrophobicity but different aromatic character.
Experimental Protocol: Method 2
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 5 µL |
Expected Performance and Data
Due to the additional π-π interactions, a longer retention time is anticipated for this compound on the phenyl-hexyl column compared to the C18 column under the same mobile phase conditions.
| Parameter | Expected Value |
| Retention Time (tR) | ~9.2 min |
| Tailing Factor (Tf) | ≤ 1.5 |
| Theoretical Plates (N) | > 5000 |
Comparative Analysis: C18 vs. Phenyl-Hexyl
| Feature | Method 1: C18 | Method 2: Phenyl-Hexyl |
| Primary Retention | Hydrophobic Interactions | Hydrophobic and π-π Interactions |
| Selectivity | Good for general purpose separations. | Enhanced for aromatic and unsaturated compounds. |
| Retention Time | Shorter | Longer |
| Peak Shape | Generally good with an acidic modifier. | Generally good, can be excellent for aromatic analytes. |
| Ideal For | Routine purity analysis and quantification. | Resolving complex mixtures with structurally similar aromatic impurities. |
Workflow for HPLC Method Development and Validation
The following diagram illustrates the logical workflow for developing and validating an HPLC method for this compound, in accordance with ICH guidelines.[3][4]
Sources
Comparative Mass Spectrometry Guide: Characterization of 3-Ethynyl-6-methoxy-2-methylpyridine
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals Focus: Structural Validation & Impurity Profiling of mGluR5 Antagonist Intermediates
Executive Summary
In the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5)—such as MPEP and its analogs—3-Ethynyl-6-methoxy-2-methylpyridine (CAS 1211588-74-7) serves as a critical "left-hand" building block. Its purity directly dictates the yield and specificity of subsequent Sonogashira couplings.
This guide compares the mass spectrometric performance of this intermediate against common structural analogs and impurities. We analyze its fragmentation behavior under Electrospray Ionization (ESI) versus Electron Ionization (EI) , providing a self-validating protocol for confirming structural integrity during scale-up.
Technical Specifications & Experimental Setup
To achieve reproducible characterization, the following instrumental parameters are recommended. This protocol contrasts the "Soft" ionization (ESI) required for intact mass confirmation with the "Hard" ionization (EI) necessary for structural fingerprinting.
Comparative Protocol: ESI vs. EI
| Parameter | Method A: High-Res ESI (Q-TOF) | Method B: EI (GC-MS) | Rationale |
| Primary Utility | Exact Mass & Elemental Formula | Structural Fingerprinting | ESI confirms formula; EI confirms isomer identity. |
| Ionization Energy | 3.5 - 4.5 kV (Capillary) | 70 eV | 70 eV is standard for library matching. |
| Solvent/Carrier | MeOH/H2O + 0.1% Formic Acid | Helium (1.0 mL/min) | Formic acid promotes [M+H]+ formation. |
| Detection Mode | Positive Ion Mode ([M+H]+) | Full Scan (40-600 m/z) | Pyridines protonate readily on the ring nitrogen. |
| Key Observable | m/z 148.0762 (Monoisotopic) | m/z 147.1 (Molecular Ion) | ESI gives M+1; EI gives M+. |
Fragmentation Pattern Analysis
The fragmentation of this compound is governed by the stability of the pyridine ring and the lability of the methoxy substituent.
Mechanistic Pathways (EI/CID)
The fragmentation follows three distinct pathways, which allows for differentiation from regioisomers.
-
Pathway A: Methoxy Radical Loss (α-Cleavage)
-
Mechanism: Homolytic cleavage of the O-CH3 bond.
-
Result: Formation of the pyridone-like cation.
-
Diagnostic Shift:
(Loss of ). -
Significance: Highly characteristic of methoxypyridines.
-
-
Pathway B: Carbon Monoxide Elimination
-
Mechanism: Following methyl loss, the carbonyl oxygen is expelled from the ring system (ring contraction).
-
Result: Formation of a pyrrole-type cation.
-
Diagnostic Shift:
(Loss of CO).[1]
-
-
Pathway C: Ethynyl Group Fragmentation
-
Mechanism: Loss of the terminal acetylene proton or the entire ethynyl radical.
-
Result:
(Loss of ) is rare; more commonly observed is the stability of the aromatic core retaining the alkyne.
-
Visualized Fragmentation Workflow
The following DOT diagram illustrates the logical flow of fragmentation, distinguishing the target molecule from common impurities.
Figure 1: Stepwise fragmentation tree for this compound, highlighting divergence from key synthetic impurities.
Comparative Performance: Target vs. Alternatives
In drug development, the "Alternative" is often a structural isomer or a process impurity. The table below outlines how MS differentiates the target from these critical "look-alikes."
Table 1: Diagnostic Ion Comparison
| Compound | Molecular Ion (m/z) | Base Peak (Expected) | Key Differentiator |
| Target: this compound | 147 | 132 ([M-CH3]+) | Strong M-15 peak due to methoxy group. |
| Alternative A: 3-Ethynyl-2-methylpyridine (No Methoxy) | 117 | 116 ([M-H]+) | Absence of m/z 132/147 cluster. |
| Alternative B: 3-Acetyl-6-methoxy-2-methylpyridine (Hydrated Impurity) | 165 | 150 ([M-CH3]+) | Shift of +18 Da (Water addition to alkyne). |
| Alternative C: 3-Bromo-6-methoxy-2-methylpyridine (Precursor) | 201 / 203 | 201 / 203 | 1:1 Isotopic ratio (79Br/81Br). |
Mechanism of Differentiation
-
Vs. Precursor: The Sonogashira coupling replaces a Bromine atom with the Ethynyl group. MS monitoring must show the complete disappearance of the m/z 201/203 doublet . Any residual signal here indicates incomplete conversion.
-
Vs. Hydrolysis: The ethynyl group is prone to hydration (forming a ketone) under acidic workup. This results in a +18 Da mass shift (m/z 147
165). The fragmentation of the ketone will show a loss of 43 Da (Acetyl) rather than the specific patterns of the alkyne.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Ethynylpyridine. National Institute of Standards and Technology. Link
-
Mounir A. I. Salem, et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Link
-
PubChem. (2025). Compound Summary: 3-Methoxy-2-methylpyridine.[3] National Center for Biotechnology Information. Link
-
Lee, J., et al. (2019). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. MDPI Metabolites. Link
Sources
A Comparative Guide to the Reactivity of 3-Ethynylpyridine and 3-Ethynyl-6-methoxy-2-methylpyridine
Introduction: The Strategic Role of Ethynylpyridines in Synthesis
In the landscape of medicinal chemistry and materials science, pyridine scaffolds are ubiquitous, prized for their unique electronic properties, ability to engage in hydrogen bonding, and their coordinative capacity. The introduction of an ethynyl group onto this heterocycle transforms it into a versatile building block, a linchpin for constructing complex molecular architectures through a variety of powerful coupling reactions.
This guide provides an in-depth comparison of the reactivity of two key ethynylpyridine reagents: the parent 3-Ethynylpyridine and its substituted analogue, 3-Ethynyl-6-methoxy-2-methylpyridine . While structurally similar, the addition of electron-donating methoxy and methyl groups profoundly alters the electronic and steric profile of the molecule. Understanding these differences is critical for researchers in selecting the optimal reagent and reaction conditions to achieve desired synthetic outcomes. We will explore their performance in cornerstone reactions like the Sonogashira coupling and Click chemistry, supported by mechanistic insights and representative experimental protocols.
Part 1: Foundational Electronic and Steric Profiles
The reactivity of these molecules is fundamentally governed by the distribution of electron density within the pyridine ring and the steric environment around key functional groups.
-
3-Ethynylpyridine (The Baseline): The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. This makes the ring resistant to electrophilic attack and imparts a distinct reactivity profile. The nitrogen's lone pair of electrons also presents a Lewis basic site that can interact with and potentially inhibit transition metal catalysts.
-
This compound (The Modulated Reagent): This molecule features two key substituents that collaboratively alter the baseline properties of the pyridine ring:
-
6-Methoxy Group (-OCH₃): As a powerful electron-donating group (EDG) through resonance, the methoxy group significantly increases the electron density of the pyridine ring.[1] This activation can make the ring more susceptible to certain reactions but also increases the Lewis basicity of the ring nitrogen.
-
2-Methyl Group (-CH₃): This group provides a modest electron-donating effect via induction and hyperconjugation.[1] More importantly, its placement at the 2-position introduces significant steric hindrance around the adjacent ring nitrogen.
-
The net result is a pyridine ring that is substantially more electron-rich than the parent 3-ethynylpyridine, with a sterically encumbered nitrogen atom. These features have direct and predictable consequences on the molecule's reactivity.
Caption: Electronic and steric influences on the two pyridine scaffolds.
Part 2: Comparative Reactivity in Key Transformations
A. Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation.[2][3] Its mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.[4] The pyridine nitrogen, however, can complicate this process.
Causality Behind Experimental Observations:
-
3-Ethynylpyridine: The accessible nitrogen lone pair can coordinate to the palladium(0) or palladium(II) center. This coordination can act as a "poison," sequestering the active catalyst from the reaction cycle and leading to sluggish reactions or the need for higher catalyst loadings.
-
This compound: The situation here is more nuanced. The electron-donating groups make the nitrogen a stronger Lewis base, which would normally increase its potential for catalyst poisoning. However, the steric bulk of the 2-methyl group can effectively shield the nitrogen, preventing or destabilizing its coordination to the bulky palladium-phosphine complex. This steric protection often outweighs the increased basicity, leading to cleaner and more efficient coupling reactions.
Table 1: Comparative Performance in a Model Sonogashira Reaction (Data is representative and intended for comparative purposes)
| Compound | Aryl Halide | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| 3-Ethynylpyridine | 4-Iodoacetophenone | PdCl₂(PPh₃)₂, CuI | Et₃N | 50 | 12 | 65-75 |
| This compound | 4-Iodoacetophenone | PdCl₂(PPh₃)₂, CuI | Et₃N | 50 | 4 | 90-98 |
Self-Validating Experimental Protocol: Sonogashira Coupling
This protocol is designed to minimize common side reactions, such as alkyne homocoupling (Glaser coupling), and address the challenges of working with nitrogen heterocycles.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).
-
Solvent Degassing (Critical Step): Add degassed solvent (e.g., THF, DMF, or Et₃N). Degassing (typically 3 cycles of freeze-pump-thaw or sparging with argon for 30 min) is essential to remove dissolved oxygen, which promotes the oxidative homocoupling of the alkyne.
-
Addition of Base and Alkyne: Add the base (e.g., Et₃N or DIPEA, 2-3 equiv) followed by the ethynylpyridine (1.1-1.2 equiv). The use of an amine base is standard, as it also serves as a solvent and scavenger for the HX byproduct.[5]
-
Reaction Monitoring: Stir the reaction at the specified temperature (room temperature to 90 °C, depending on the halide's reactivity).[5][6] Monitor progress by TLC or LC-MS. The reactivity order is generally I > Br >> Cl.[2]
-
Workup: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride to remove the copper catalyst. Further wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Standard workflow for a Sonogashira cross-coupling reaction.
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, the premier example of "Click Chemistry," is renowned for its efficiency, high yield, and tolerance of a wide range of functional groups.[7][8][9] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[10][11]
Causality Behind Experimental Observations:
The CuAAC reaction is generally less sensitive to the electronic properties of the pyridine ring compared to palladium-catalyzed couplings. The rate-limiting step involves the formation of a copper-acetylide intermediate. While the acetylenic proton of 3-ethynylpyridine is slightly more acidic than its substituted counterpart, this difference is often negligible under standard CuAAC conditions, where the active Cu(I) species is generated in situ (e.g., from CuSO₄ and sodium ascorbate).[12] Both substrates are expected to perform exceptionally well.
Table 2: Comparative Performance in a Model CuAAC Reaction (Data is representative and intended for comparative purposes)
| Compound | Azide Partner | Catalyst System | Solvent | Time (h) | Yield (%) |
| 3-Ethynylpyridine | Benzyl Azide | CuSO₄, Na-Ascorbate | tBuOH/H₂O | 1-2 | >95 |
| This compound | Benzyl Azide | CuSO₄, Na-Ascorbate | tBuOH/H₂O | 1-2 | >95 |
Self-Validating Experimental Protocol: CuAAC (Click Reaction)
This protocol uses the most common and robust conditions for generating the active Cu(I) catalyst in situ.
-
Solution Preparation: In a vial, dissolve the ethynylpyridine (1.0 equiv) and the azide partner (1.0 equiv) in a suitable solvent mixture, typically t-butanol and water (1:1).
-
Catalyst Addition: To this solution, add aqueous sodium ascorbate (10-20 mol%, freshly prepared) followed by aqueous copper(II) sulfate pentahydrate (1-5 mol%). The ascorbate reduces Cu(II) to the active Cu(I) catalyst and prevents oxidative homocoupling.[12]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change and is typically complete within 1-4 hours.
-
Isolation: The triazole product often precipitates from the reaction mixture and can be isolated by simple filtration. If it remains in solution, it can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The high yields often preclude the need for chromatographic purification.[11][13]
Part 3: Summary and Outlook
The choice between 3-Ethynylpyridine and its substituted analogue is a strategic one, dictated by the specific demands of the synthetic route.
-
3-Ethynylpyridine serves as a fundamental building block. Its reactivity is predictable, though its propensity to inhibit palladium catalysts must be managed, potentially through the use of specialized ligands or higher catalyst loadings.
-
This compound is a more advanced reagent. The electron-donating groups activate the molecule, while the 2-methyl group provides crucial steric protection for the ring nitrogen. This combination makes it exceptionally well-suited for palladium-catalyzed reactions where catalyst poisoning is a concern, often leading to faster reactions and higher yields.
For reactions that are less sensitive to the pyridine nitrogen, such as CuAAC, both reagents perform with near-equal and excellent efficiency. The key distinction lies in their performance in transition-metal-catalyzed cross-coupling reactions.
Table 3: Head-to-Head Reactivity Summary
| Feature | 3-Ethynylpyridine | This compound | Rationale |
| Ring Electronics | Electron-deficient | Electron-rich | -OCH₃ and -CH₃ are electron-donating groups. |
| Nitrogen Basicity | Moderate | Higher | Increased electron density on the ring. |
| Nitrogen Sterics | Accessible | Hindered | Presence of the 2-methyl group. |
| Sonogashira Reactivity | Good, potential for catalyst inhibition | Excellent, sterically protected from inhibition | Steric hindrance at the 2-position prevents catalyst poisoning. |
| CuAAC Reactivity | Excellent | Excellent | Reaction is less sensitive to remote electronic effects. |
| Acetylenic pKa | More acidic | Less acidic | Electron-withdrawing ring increases acidity. |
| Ring EAS Reactivity | Highly deactivated | Activated | Electron-donating groups facilitate electrophilic attack. |
Ultimately, by understanding the interplay of electronic and steric effects, researchers can harness the distinct reactivity of each molecule to build complex structures with greater precision and efficiency.
References
- Benchchem. Application Notes and Protocols for 4-Azidopyridine in Copper-Catalyzed Click Chemistry (CuAAC).
- Yin, J., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
- Lotor, D., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances.
- Kormos, C. M., et al. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry.
- Wang, D., et al. (2018). Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives. RSC Advances.
- Contreras, RH, et al. (1993). Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines. Journal of Physical Chemistry.
-
Bescós, B., et al. (1999). Methyl- and methoxy-substituted di[6][7]benzodithiio[2,3-b:2,3-e]pyridines as new electron donor compounds: synthesis, molecular structure, electrochemical properties, and EPR studies. Journal of the Chemical Society, Perkin Transactions 2. Available from:
- Kormos, C. M., et al. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. R Discovery.
- Kormos, C. M., et al. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Semantic Scholar.
- Organic-chemistry.org. Click Chemistry Azide-Alkyne Cycloaddition.
- Wikipedia. Sonogashira coupling.
- Wikipedia. Click chemistry.
- Chemie Brunschwig. Click chemistry reagents.
- Skwarczynski, M., et al. (2016). Peptide Conjugation via CuAAC 'Click' Chemistry. PMC.
- Lumiprobe. Introduction to click chemistry: a new method for the labeling and modification of biomolecules.
- Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction.
- Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- ChemPep. Overview of Click Chemistry.
- ResearchGate. (2011). Sonogashira cross‐coupling between 3‐ethynylpyridine and 3, 11 and 20.
- ChemicalBook. 3-ETHYNYLPYRIDINE | 2510-23-8.
- Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
- Tokyo Chemical Industry. Click Chemistry.
- University of Calgary. Ch12 : EArS of heteroaromatics.
- PubChem. 3-Ethylpyridine.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Organic Chemistry Portal. Sonogashira Coupling.
- Sigma-Aldrich. 3-Ethynylpyridine 98% 2510-23-8.
- PubChem. 3-Ethynylpyridine.
- BEPLS. (2023). Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl).
- Al-Masum, M., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
- Karpenko, I., et al. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ACS Omega.
- BLD Pharm. 3-Ethynylpyridine.
- ePrints Soton. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
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- 1. Methyl- and methoxy-substituted di[1,4]benzodithiio[2,3-b:2,3-e]pyridines as new electron donor compounds: synthesis, molecular structure, electrochemical properties, and EPR studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Infrared (IR) spectroscopy absorption bands for ethynyl pyridine
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Ethynyl Pyridines for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structures is paramount. Ethynyl pyridines, a class of compounds featuring a pyridine ring substituted with an acetylenic group, are pivotal building blocks in the synthesis of complex molecules, including pharmaceuticals and functional materials. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the key functional groups within these molecules, offering insights into their structure and purity. This guide offers a detailed comparison of the IR absorption bands of ethynyl pyridine isomers, contrasted with relevant chemical analogs, and provides a robust experimental protocol for obtaining high-quality spectra.
The Vibrational Language of Ethynyl Pyridines
Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For ethynyl pyridines, the most diagnostically significant absorptions arise from the alkyne group and the pyridine ring.
-
The Alkyne Signature: Terminal alkynes (R-C≡C-H) are characterized by two principal vibrations. The stretching of the stiff ≡C-H bond occurs at a high frequency, typically in the 3330-3270 cm⁻¹ range, appearing as a strong and sharp band.[1][2] The carbon-carbon triple bond (C≡C) stretch is observed in the 2260-2100 cm⁻¹ region.[1][3] The intensity of the C≡C stretch can vary; it is generally weak to medium for terminal alkynes and can be very weak or absent in symmetrical internal alkynes due to a small or zero change in dipole moment during the vibration.[3]
-
The Pyridine Ring Footprint: The pyridine ring, an aromatic heterocycle, exhibits several characteristic absorptions. Aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region.[4] A series of sharp bands from C=C and C=N ring stretching vibrations appear in the 1600-1400 cm⁻¹ range.[4][5] The pattern of absorptions in the lower frequency "fingerprint region" (below 1400 cm⁻¹) is complex but highly characteristic of the substitution pattern on the ring.
Comparative Analysis of Ethynyl Pyridine IR Absorption Bands
The position of the ethynyl group on the pyridine ring (ortho, meta, or para) subtly influences the electronic environment of the molecule, leading to slight shifts in the vibrational frequencies. This section compares the IR absorption data for ethynyl pyridine isomers and contrasts them with phenylacetylene to highlight the influence of the heteroatom.
| Compound | ≡C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C, C=N Stretch (cm⁻¹) | Source(s) |
| 2-Ethynylpyridine | ~3300 | ~2110 | ~3050 | ~1580, 1470, 1430 | [6][7][8] |
| 3-Ethynylpyridine | ~3290 | ~2110 | ~3040 | ~1570, 1470, 1420 | [9] |
| 4-Ethynylpyridine | ~3280 | ~2110 | ~3030 | ~1590, 1550, 1410 | [10][11] |
| Phenylacetylene | ~3340 | ~2100-2120 | ~3060 | ~1595, 1490, 1440 | [12][13][14] |
| 1-Hexyne | ~3324 | ~2126 | N/A | N/A | [1] |
Key Insights from the Data:
-
The ≡C-H stretching frequency is consistently observed around 3300 cm⁻¹ for all ethynyl pyridine isomers, confirming the presence of the terminal alkyne.
-
The C≡C stretching frequency is also highly consistent at approximately 2110 cm⁻¹. This absorption is typically weak but sharp.
-
The primary differences are observed in the aromatic C=C and C=N stretching regions and the fingerprint region, where the substitution pattern dictates the vibrational modes. The nitrogen atom in the pyridine ring, being more electronegative than a carbon atom, influences the bond polarities and, consequently, the IR absorption intensities and positions compared to phenylacetylene.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The quality of an IR spectrum is critically dependent on proper sample preparation. The choice of method depends on the physical state of the sample. 2-Ethynylpyridine is a liquid at room temperature, while 3- and 4-ethynylpyridine are solids.[8][11]
Method 1: Neat Film for Liquid Samples (e.g., 2-Ethynylpyridine)
This is the simplest method for pure liquid samples.
Step-by-Step Methodology:
-
Salt Plate Preparation: Obtain two clean, dry salt plates (typically NaCl or KBr) from a desiccator. Handle them only by the edges to avoid transferring moisture from your fingers.
-
Sample Application: Place one to two drops of the liquid 2-ethynylpyridine sample onto the center of one salt plate.
-
Film Formation: Place the second salt plate on top of the first, gently pressing and rotating to create a thin, uniform capillary film of the liquid between the plates.
-
Spectrometer Analysis:
-
Ensure the spectrometer's sample compartment is empty and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Place the salt plate assembly into the sample holder in the spectrometer.
-
Acquire the sample spectrum.
-
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like isopropanol or methylene chloride, then return them to the desiccator.
Method 2: KBr Pellet for Solid Samples (e.g., 3- and 4-Ethynylpyridine)
This technique produces high-quality spectra for solid samples by dispersing the analyte in an IR-transparent matrix.
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Gently grind approximately 1-2 mg of the solid ethynyl pyridine sample into a fine powder using an agate mortar and pestle.
-
Add about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder.
-
Thoroughly mix and grind the two powders together for several minutes to ensure a homogenous mixture and reduce the particle size to minimize light scattering.[15][16]
-
-
Pellet Pressing:
-
Transfer the powder mixture into a pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. This will sinter the KBr and sample into a small, transparent, or translucent pellet.[17]
-
-
Spectrometer Analysis:
-
Run a background spectrum with the empty sample holder.
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Acquire the sample spectrum.
-
-
Cleanup: Clean the mortar, pestle, and die assembly thoroughly to prevent cross-contamination.
Visualizing the Vibrational Modes of Ethynyl Pyridine
The following diagram illustrates the primary vibrational modes that give rise to the characteristic absorption bands in the IR spectrum of an ethynyl pyridine.
Caption: Key vibrational modes of 4-ethynylpyridine.
Causality and Interpretation in the Field
The high frequency of the ≡C-H stretch (~3300 cm⁻¹) is a direct consequence of the sp-hybridization of the carbon atom.[2] The increased s-character in an sp orbital (50%) compared to an sp² (33.3%) or sp³ (25%) orbital results in a shorter, stronger, and stiffer C-H bond, which vibrates at a higher frequency.[3] This makes the ≡C-H stretch an excellent diagnostic tool, as it appears in a region with few other absorptions.[2]
When comparing ethynyl pyridines to phenylacetylene, the introduction of the nitrogen atom into the aromatic ring acts as an electron-withdrawing group, which can influence the dipole moments of the various bonds. This can lead to changes in the intensities of the ring vibration bands and provides a more complex but also more characteristic fingerprint region, aiding in the definitive identification of the molecule.
For drug development professionals, confirming the presence of the terminal alkyne is often critical. For instance, in "click chemistry" reactions, the terminal alkyne is a key functional group for conjugation with azide-containing molecules.[18] IR spectroscopy serves as a rapid quality control check to ensure the starting material is correct and to monitor the disappearance of the characteristic alkyne bands as the reaction proceeds.
By understanding these fundamental principles and applying the robust experimental protocols outlined, researchers can confidently utilize IR spectroscopy for the structural elucidation and comparative analysis of ethynyl pyridines and their derivatives.
References
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A Senior Application Scientist’s Guide to Purity Analysis of 3-Ethynyl-6-methoxy-2-methylpyridine: A Comparative Evaluation of Reference Standards and Methodologies
Abstract
The robust characterization of active pharmaceutical ingredients (APIs) and key chemical intermediates is foundational to modern drug development. 3-Ethynyl-6-methoxy-2-methylpyridine, a critical heterocyclic building block, is no exception. Its purity directly impacts reaction yield, impurity profiles, and the ultimate safety and efficacy of the final drug product. This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of this compound. We will dissect the principles, advantages, and practical limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering detailed, field-tested protocols for each. The objective is to equip researchers, analytical chemists, and quality control professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, ensuring data integrity and regulatory compliance.
The Imperative of Purity: Why Rigorous Analysis Matters
In the synthesis of complex molecules, the adage "garbage in, garbage out" holds profound truth. The purity of a starting material like this compound dictates the entire downstream process. Potential impurities, such as isomeric variants, unreacted starting materials, or solvent residues, can lead to undesirable side reactions, reduced yields, and the generation of difficult-to-remove byproducts. For drug development professionals, an uncharacterized impurity could represent a potential mutagen or compromise the stability of the final API. Therefore, the accurate and precise determination of purity is not merely a quality control checkpoint; it is a cornerstone of scientific rigor and patient safety. This guide compares the three most powerful analytical techniques for this purpose.
Comparative Analysis of Core Purity Assessment Techniques
The choice of analytical technique is a critical decision driven by the physicochemical properties of the analyte, the nature of expected impurities, and the specific requirements of the analysis (e.g., routine QC vs. primary standard certification).
| Technique | Principle | Typical Purity (%) | Advantages | Limitations |
| HPLC (UV Detection) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | 98.5 - 99.8 | Highly versatile for a wide range of pyridine derivatives; excellent resolution and sensitivity for non-volatile impurities.[1][2] | Requires a specific, well-characterized reference standard of the analyte for accurate quantification; may not detect impurities without a UV chromophore.[3] |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and identification. | 99.0 - 99.9 | Exceptional sensitivity for volatile and semi-volatile impurities; provides structural information for impurity identification.[4] | Requires the analyte to be thermally stable and volatile; non-volatile impurities will not be detected.[1] |
| qNMR | Direct measurement of the molar quantity of an analyte by comparing the integral of its NMR signal to that of a certified internal standard. | > 99.0 | A primary ratio method recognized by pharmacopeias (e.g., USP <761>); does not require an identical reference standard of the analyte.[3][5] Offers a direct, universal response for all protons, providing a more "absolute" purity value.[6] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer and a carefully selected, non-overlapping internal standard. |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for each analytical technique. The causality behind key choices, such as column chemistry or acquisition parameters, is explained to provide a deeper understanding of the methodology.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry. For a substituted pyridine like our target compound, a Reversed-Phase (RP) method is the logical starting point due to the molecule's aromaticity and moderate polarity.
Sources
Safety Operating Guide
Navigating the Disposal of 3-Ethynyl-6-methoxy-2-methylpyridine: A Comprehensive Guide for Laboratory Professionals
The pyridine moiety suggests potential toxicity and irritant properties, a common characteristic of many pyridine derivatives.[1][2] The presence of an ethynyl group, as seen in related compounds like 3-ethynylpyridine, points towards potential flammability and irritation to the skin, eyes, and respiratory system.[3][4][5][6] Furthermore, the methoxy and methyl substitutions on the pyridine ring, found in compounds such as 2-methoxy-6-methylpyridine, also indicate potential flammability and irritant properties.[7][8][9][10] Therefore, 3-Ethynyl-6-methoxy-2-methylpyridine must be treated as a hazardous chemical, and its disposal must adhere to strict safety and environmental regulations.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. The following table summarizes the inferred hazards of this compound based on its structural analogs.
| Hazard Classification | Inferred Hazard Description | Rationale based on Structural Analogs |
| Flammability | Likely a flammable solid or liquid.[3][6][8][9][11] | 3-Ethynylpyridine is a flammable solid, and 2-methoxy-6-methylpyridine is a flammable liquid. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][5][8][9][10] | Both 3-ethynylpyridine and 2-methoxy-6-methylpyridine are classified as skin irritants. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][5][8][9][10] | Both 3-ethynylpyridine and 2-methoxy-6-methylpyridine are classified as causing serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][5][9][10] | 3-Ethynylpyridine and 2-methoxypyridine may cause respiratory irritation. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially harmful if swallowed, in contact with skin, or inhaled. | Pyridine and its derivatives are generally considered toxic.[2][12] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.[2] This is a critical step in ensuring personal safety and preventing accidental exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[13]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[1][2] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat should be worn to protect against skin contact.[9]
-
Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[1][14]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations. The following protocol provides a systematic approach to ensure safety and environmental responsibility.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.
-
Designated Waste Container: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be collected in a designated, compatible, and clearly labeled hazardous waste container.[14]
-
Container Compatibility: The container should be made of a material compatible with pyridine derivatives, such as glass or high-density polyethylene.[1] Ensure the container has a secure, sealable lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." Also, include the appropriate hazard pictograms (e.g., flammable, irritant).
-
Incompatible Materials: Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or strong acids.[14]
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Ventilate: For large spills, evacuate the immediate area and ensure adequate ventilation.[1]
-
Containment: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[1] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[8]
-
Decontamination: Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.[1]
Step 3: Final Disposal
The final disposal of the collected hazardous waste must be handled by qualified personnel and in accordance with regulatory requirements.
-
Consult EHS: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste. They will be knowledgeable about local and federal regulations.
-
Professional Disposal Service: The disposal of pyridine-containing waste should be carried out by a licensed professional waste disposal service.[13] These services are equipped to handle and treat hazardous chemicals safely.
-
Incineration: A common and effective method for the disposal of pyridine and its derivatives is high-temperature incineration.[15][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the inferred hazards, diligently using personal protective equipment, and adhering to a systematic disposal protocol, researchers can minimize risks and ensure compliance with all relevant regulations. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.
References
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- TCI Chemicals. (n.d.). 3-Ethynylpyridine.
- Thermo Fisher Scientific. (n.d.). 3-Ethynylpyridine, 97%.
- LookChem. (n.d.). 2-Methoxy-6-methylpyridine.
- Sigma-Aldrich. (n.d.). 3-Ethynylpyridine 98%.
- BenchChem. (n.d.). Understanding the Hazards and Safe Handling of 3-Ethynylpyridine.
- BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- National Center for Biotechnology Information. (n.d.). 3-Ethynylpyridine. PubChem Compound Database.
- Sigma-Aldrich. (n.d.). 2-Hydroxy-6-methylpyridine 97%.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methoxy-6-methylpyridine.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Ethynylpyridine.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Ethynylpyridine hydrochloride.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methylpyridine.
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- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
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- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- CymitQuimica. (2024). Safety Data Sheet: 5-ETHENYL-2-METHOXY-PYRIDINE.
- TCI Chemicals. (2025). Safety Data Sheet: 2-Cyano-6-methylpyridine.
- Angene Chemical. (2024). Safety Data Sheet: 2-methylpyridine borane complex.
- Fisher Scientific. (2024). Safety Data Sheet: 3-Ethynylpyridine.
- ResearchGate. (n.d.). 2-Methoxy Pyridine.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine: Production, Import, Use, and Disposal.
- SpringerLink. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
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Personal Protective Equipment (PPE) & Handling Guide: 3-Ethynyl-6-methoxy-2-methylpyridine
Executive Safety Assessment
Compound: 3-Ethynyl-6-methoxy-2-methylpyridine Chemical Class: Functionalized Pyridine / Terminal Alkyne Primary Hazards: Skin/Eye Irritant, Potential Acute Toxicity (Oral/Dermal), Metal Reactivity (Acetylide formation).
Scientist-to-Scientist Note: While specific toxicological data for this exact substitution pattern may be sparse in public repositories, the structural integration of a lipophilic methoxy group and a reactive terminal alkyne on the pyridine core necessitates a "High-Caution" handling protocol. We treat this not just as an irritant, but as a compound with enhanced dermal permeability and specific reactivity hazards (shock-sensitive acetylides) incompatible with standard metallic laboratory equipment.
Risk Profile & Hazard Mechanism
Understanding the why behind the safety gear is critical for compliance.
| Functional Group | Associated Hazard | Operational Implication |
| Pyridine Core | Irritant, CNS/Liver toxicity potential. | Respiratory/Eye Protection: Vapors/dusts are irritating; systemic absorption is possible. |
| Terminal Alkyne (-C≡CH) | Reactivity with soft metals (Cu, Ag, Hg). | Material Incompatibility: NEVER use copper or silver spatulas/needles. Risk of explosive acetylide formation. |
| Methoxy (-OCH₃) | Increased Lipophilicity. | Dermal Protection: Enhances skin absorption rates compared to bare pyridine. |
PPE Matrix: Layered Defense System
This matrix defines the required protective envelope based on the scale of operation.
Table 1: PPE Specifications
| Protection Zone | Routine (<1g) / Analysis | Scale-Up (>1g) / Synthesis | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Face Shield + Splash Goggles | Standard safety glasses fail against liquid splashes or aerosols, which are common with low-melting pyridines. |
| Dermal (Hand) | Nitrile Gloves (Min.[1] 0.11 mm / 4 mil) | Double-Gloving: Laminate (Silver Shield) under Nitrile | Pyridines can permeate thin nitrile. Double gloving provides a breakthrough buffer >480 mins. |
| Dermal (Body) | Standard Lab Coat (Cotton/Poly) | Chemical-Resistant Apron (Tyvek/PVC) | Protects torso from larger volume splashes that soak through fabric. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Fume Hood + N95 (if solid handling outside hood is unavoidable) | Primary containment is engineering control (Hood). PPE is secondary. |
Operational Workflow: Handling & Synthesis
Diagram 1: PPE Selection & Handling Logic
Caption: Decision logic for selecting PPE and engineering controls based on physical state and scale.
Step-by-Step Protocol
A. Weighing & Transfer (The Critical Moment)
-
Engineering Control: All weighing must occur inside a chemical fume hood or a vented balance enclosure.
-
Tool Selection: Use Stainless Steel or Teflon-coated spatulas only.
-
Static Control: Terminal alkynes can be static-sensitive. Use an ionizing fan if the powder is flighty.
B. Reaction Setup
-
Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. Oxygen can promote oxidative coupling (Glaser coupling) of the alkyne, creating unwanted byproducts.
-
Solvent Choice: When dissolving, add solvent slowly down the side of the vessel to prevent aerosolization.
-
Temperature Control: If heating is required, use an oil bath with a thermal fuse. Avoid open flames due to the flammability of the pyridine core.
Waste Disposal & Deactivation[7]
Core Directive: Do not mix with heavy metal waste streams.
-
Segregation: Dispose of as "Hazardous Organic Waste - Pyridine Derivative."
-
Labeling: Clearly mark the tag with "Contains Terminal Alkyne." This alerts waste handlers to avoid consolidating this waste into drums containing copper or silver salts.
-
Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans.
Emergency Response Plan
Diagram 2: Spill Response Workflow
Caption: Immediate actions for spill containment, prioritizing personnel safety over asset recovery.
Exposure Response[2][3][5][6][8][9]
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The lipophilic nature requires thorough irrigation.
-
Skin Contact: Remove contaminated clothing immediately.[6][7] Wash skin with soap and copious water.[3][4] Do not use ethanol/solvents for cleaning skin, as this may increase absorption of the pyridine.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
